Product packaging for 6-Hydroxypyridazine-3-carboxaldehyde(Cat. No.:CAS No. 933734-91-9)

6-Hydroxypyridazine-3-carboxaldehyde

Cat. No.: B582068
CAS No.: 933734-91-9
M. Wt: 124.099
InChI Key: NRSDBRGRLFTCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxypyridazine-3-carboxaldehyde is a useful research compound. Its molecular formula is C5H4N2O2 and its molecular weight is 124.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O2 B582068 6-Hydroxypyridazine-3-carboxaldehyde CAS No. 933734-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDBRGRLFTCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653296
Record name 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933734-91-9
Record name 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with both a hydroxyl and a carboxaldehyde group. This molecule exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, a crucial consideration for its reactivity and biological interactions.[1][2] The pyridazine and pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of this compound class.

Chemical Properties and Data

While specific experimental data for this compound is limited, this section compiles available information from chemical suppliers and computational databases.

Identifiers and Nomenclature

The compound is recognized by several names and identifiers, reflecting its structure and tautomeric nature.

Identifier Value Reference
CAS Number 933734-91-9[1][6]
Molecular Formula C₅H₄N₂O₂[1][6]
Molecular Weight 124.10 g/mol [1][2][6]
IUPAC Name 6-oxo-1H-pyridazine-3-carbaldehyde[2]
Common Synonyms 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol[1]
SMILES O=Cc1ccc(O)nn1[1]
InChI InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9)[1]
Physicochemical Properties

Experimental physicochemical data for this specific molecule is not widely published. The table below summarizes known information and highlights data gaps.

Property Value Reference
Appearance Powder[1]
Purity Technical grade (≥90%) has been reported.[1]
Melting Point Data not available in cited literature.
Boiling Point Data not available in cited literature.
Solubility Data not available in cited literature.
pKa Data not available in cited literature.
Computed Physicochemical Properties

The following data are computationally predicted for the tautomer 6-oxo-1H-pyridazine-3-carbaldehyde and provide estimations of its chemical behavior.

Property Value Reference
XLogP3 -0.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 124.027277375 Da[2]
Topological Polar Surface Area 58.5 Ų[2]
Structural Information

A crystal structure has been reported for the monohydrate form of the compound (6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate). In the solid state, the pyridazine ring is essentially planar. The crystal structure is stabilized by intermolecular O-H⋯O and N-H⋯O hydrogen bonds that link the molecules into a chain.[7]

Spectral Data

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, general methods for the synthesis of substituted pyridazines are well-established. Below is a representative protocol based on the reaction of dicarbonyl compounds with hydrazine, a common method for forming the pyridazine ring.

General Protocol: Synthesis of a Fused Pyridazine from a 1,2-Diacyl Compound

This protocol is adapted from a method used to synthesize 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and can be considered a general approach for forming the pyridazine heterocycle.[8]

Objective: To form a pyridazine ring via condensation of a 1,4-dicarbonyl equivalent with hydrazine.

Materials:

  • 1,4-dicarbonyl precursor (e.g., a substituted malealdehyde or a suitable fulvene)

  • Hydrazine hydrate (98% or similar)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: Dissolve the dicarbonyl precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Hydrazine Addition: While stirring at room temperature, add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents) to the solution.

  • Reaction: Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 12-24 hours.[8]

  • Workup:

    • Quench the reaction by adding a significant volume of water to the flask.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer multiple times with dichloromethane (e.g., 3 x 20 mL).[8]

    • Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

G General Workflow for Pyridazine Synthesis cluster_prep Reaction Setup cluster_workup Product Isolation cluster_purify Purification start Dissolve Dicarbonyl Precursor in DCM hydrazine Add Excess Hydrazine Hydrate start->hydrazine react Stir at Room Temp (12-24h) hydrazine->react quench Quench with Water react->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layers (anhydrous MgSO4) extract->dry evap Evaporate Solvent dry->evap purify Purify Crude Product (Recrystallization or Chromatography) evap->purify final Pure Pyridazine Product purify->final

A generalized workflow for pyridazine synthesis.

Biological and Pharmacological Context

While the specific biological activities of this compound have not been reported, the pyridazine and pyridazinone scaffolds are present in numerous compounds with significant and diverse pharmacological properties. This makes the title compound and its derivatives interesting candidates for biological screening and drug development programs.

The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry because its derivatives have been shown to exhibit nearly all types of biological activities.[3] These activities include, but are not limited to:

  • Anti-inflammatory and Analgesic: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenic potential.[3][5]

  • Antimicrobial: This class of compounds has demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects.[3][4]

  • Anticancer: Certain pyridazine derivatives have shown promise as anticancer agents.[3][4]

  • Cardiovascular: Activities such as antihypertensive, antiplatelet, and vasodilatory effects are well-documented for this scaffold.[3][4][5]

  • Anticonvulsant: A large number of studies have demonstrated the efficacy of pyridazine derivatives in models of epilepsy.[5][9]

  • Agrochemical: Some pyridopyridazine derivatives have been developed as biodegradable agrochemicals with molluscicidal activity.[10]

G Biological Activities of the Pyridazine Scaffold center Pyridazine / Pyridazinone Scaffold act1 Anti-inflammatory & Analgesic center->act1 act2 Antimicrobial (Antibacterial, Antifungal) center->act2 act3 Anticancer center->act3 act4 Cardiovascular (Antihypertensive) center->act4 act5 CNS Activity (Anticonvulsant) center->act5 act6 Antiviral center->act6

Diverse pharmacological activities of pyridazine derivatives.

Conclusion

This compound is a functionalized heterocyclic compound of interest due to the established pharmacological importance of the pyridazine scaffold. Currently, there is a significant lack of published experimental data regarding its specific physicochemical properties, spectral characteristics, and biological activity. The information available is largely based on supplier data and computational models. The provided general synthesis protocol offers a viable starting point for its preparation in a laboratory setting. Given the wide range of activities associated with this chemical class, this compound represents a promising, yet underexplored, molecule for further investigation in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde (CAS 933734-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde, also known as 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, is a heterocyclic aldehyde belonging to the pyridazinone class of compounds. While specific biological activities and in-depth studies on this particular molecule are limited in publicly available literature, the pyridazine and pyridazinone core structures are of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic pathways, and the broader biological context of the pyridazinone family, offering a valuable resource for researchers exploring its potential in drug discovery and development.

Chemical Properties and Characterization

This compound is a solid, typically a powder, with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1][2]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 933734-91-9[1][2]
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1][2]
IUPAC Name 6-hydroxypyridazine-3-carbaldehyde
Synonyms 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, 3-Formyl-6-hydroxypyridazine
Appearance Powder[2]
Purity Typically >95% (for commercial samples)

The structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde has been confirmed through X-ray crystallography of its monohydrate form. The pyridazine ring is essentially planar. In the crystalline state, the molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds, forming a one-dimensional chain.[3]

Synthesis and Experimental Protocols

One potential precursor is 3,6-dihydroxypyridazine, which can be synthesized from maleic anhydride and hydrazine hydrate.[4][5][6] The subsequent selective oxidation of one of the hydroxyl groups to an aldehyde would yield the target compound. However, controlling the regioselectivity of such an oxidation could be challenging.

A patent for the synthesis of 3,6-dihydroxypyridazine provides the following general procedure:

Experimental Protocol: Synthesis of 3,6-dihydroxypyridazine (General) [4]

  • Reactants: Maleic anhydride and hydrazine hydrate are used as raw materials. The molar ratio of maleic anhydride to hydrazine hydrate is typically 1:0.5-3.

  • Solvent: A suitable solvent such as chloroform, ethanol, ethyl acetate, DMF, methanol, or water can be used. The weight ratio of maleic anhydride to solvent is in the range of 1:1-10.

  • Reaction Conditions: The reaction is carried out at a temperature between 0-150 °C for 1-28 hours.

  • Purification: The crude product is purified to obtain pure 3,6-dihydroxypyridazine.

Note: This is a general procedure for the precursor, and the direct synthesis or subsequent oxidation to this compound would require further development and optimization.

Potential Biological Activity and Therapeutic Relevance

Direct biological activity data for this compound is scarce in the public domain. However, the pyridazine and pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Anti-inflammatory Potential

Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[7] They can modulate key inflammatory pathways by:

  • Limiting the production of Thromboxane A2 (TxA2).

  • Reducing the release of Tumor Necrosis Factor-alpha (TNF-α).

  • Disrupting Interleukin-6 (IL-6) signaling.

Given that this compound belongs to this class of compounds, it is a candidate for screening in anti-inflammatory assays.

Enzyme Inhibition

Various pyridazinone derivatives have been investigated as inhibitors of different enzymes. For example, some derivatives have been synthesized and evaluated as dopamine β-hydroxylase inhibitors.[8] Others have been designed as inhibitors of interleukin-2-inducible T-cell kinase (ITK)[9][10] and xanthine oxidase.[11] The aldehyde functional group in this compound offers a reactive handle for designing covalent or non-covalent inhibitors targeting specific enzymes.

Use as a Synthetic Intermediate

The primary utility of this compound in drug discovery may lie in its role as a versatile synthetic intermediate. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of pyridazinone derivatives for biological screening. For instance, it can undergo reactions such as:

  • Reductive amination: to introduce substituted amino groups.

  • Wittig reaction: to form carbon-carbon double bonds.

  • Condensation reactions: with various nucleophiles to form imines, oximes, hydrazones, etc.

These transformations can lead to the generation of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties.

Experimental Workflows and Signaling Pathways

As no specific experimental workflows or signaling pathways involving this compound have been published, the following diagrams represent logical workflows for its potential synthesis and screening, as well as a generalized inflammatory signaling pathway that pyridazinone derivatives are known to modulate.

Synthesis_Workflow Potential Synthesis and Derivatization Workflow Maleic Anhydride Maleic Anhydride 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic Anhydride->3,6-Dihydroxypyridazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3,6-Dihydroxypyridazine Oxidation Oxidation 3,6-Dihydroxypyridazine->Oxidation This compound This compound Oxidation->this compound Derivatization Reactions Derivatization Reactions This compound->Derivatization Reactions Compound Library Compound Library Derivatization Reactions->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Inflammatory_Signaling_Pathway Generalized Inflammatory Signaling Pathway Targeted by Pyridazinones Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Surface Receptor->Intracellular Signaling Cascade Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) Intracellular Signaling Cascade->Transcription Factors (e.g., NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., NF-κB)->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->Intracellular Signaling Cascade Inhibition

References

An In-depth Technical Guide to the Molecular Structure of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 6-Hydroxypyridazine-3-carboxaldehyde. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed methodologies.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1] The structure consists of a pyridazine ring substituted with a hydroxyl group at position 6 and a carboxaldehyde group at position 3.

An important characteristic of this molecule is its existence in tautomeric forms. The predominant tautomer is 6-oxo-1,6-dihydropyridazine-3-carbaldehyde . Evidence for this comes from crystallographic studies, which have successfully determined the structure of its monohydrate.[2] In this form, the pyridazine ring is essentially planar.[2]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 933734-91-9[1]
Molecular Formula C₅H₄N₂O₂[1]
Molecular Weight 124.10 g/mol [1]
InChI Key NRSDBRGRLFTCSW-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=CC(=O)NN=C1C=O[4]
Appearance Powder[3]

Table 2: Predicted Structural Data (Computational)

ParameterPredicted Value
Bond Lengths (Å)
C=O (aldehyde)~1.22
C-C (ring)~1.38 - 1.48
C=C (ring)~1.36
C-N (ring)~1.34 - 1.39
N-N (ring)~1.35
C=O (ring)~1.24
**Bond Angles (°) **
O=C-H (aldehyde)~120
C-C-C (ring)~118 - 122
C-N-N (ring)~117 - 120

Synthesis

Proposed Experimental Protocol: Synthesis from Maleic Anhydride

This protocol describes a potential pathway for the laboratory-scale synthesis of this compound, starting from maleic anhydride and proceeding through key intermediates.

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. The product, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

Step 2: Conversion of the Carboxylic Acid to the Aldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an acyl chloride followed by reduction.

  • Acyl Chloride Formation: Suspend the dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Rosenmund Reduction: Dissolve the crude acyl chloride in a dry, inert solvent like toluene. Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) (poisoned with a sulfur compound like quinoline-sulfur). Bubble hydrogen gas through the solution at a controlled rate while stirring vigorously. Monitor the reaction progress carefully by TLC to avoid over-reduction to the alcohol.

  • Work-up and Purification: Upon completion, filter the catalyst. The filtrate can be washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables present predicted spectroscopic data based on the analysis of structurally similar pyridazinone derivatives and computational modeling.[1][3][5]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~8.0d1HPyridazinone ring proton
~7.2d1HPyridazinone ring proton
~12.5br s1HN-H proton

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon (C=O)
~160Pyridazinone carbonyl carbon (C=O)
~145Pyridazinone ring carbon
~135Pyridazinone ring carbon
~130Pyridazinone ring carbon

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000BroadN-H stretching
~2850, ~2750MediumAldehyde C-H stretching
~1700-1680StrongAldehyde C=O stretching
~1650StrongPyridazinone C=O stretching
~1600-1450Medium-StrongC=C and C=N stretching (ring)
~1300-1100MediumC-N and C-C stretching
~900-700Medium-StrongC-H out-of-plane bending

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
124[M]⁺ (Molecular ion)
96[M-CO]⁺
95[M-CHO]⁺
68[M-CO, -N₂]⁺ or other fragmentation pathways

Biological Significance and Potential Applications

While specific biological activities for this compound have not been extensively reported, the pyridazinone core is a well-established pharmacophore. Derivatives of pyridazinone have demonstrated a broad spectrum of biological activities, including:

  • Cardiovascular effects: Some pyridazinone derivatives act as cardiotonic agents, vasodilators, and antihypertensives.[6]

  • Anti-inflammatory and Analgesic properties. [7]

  • Anticancer activity. [6]

  • Antimicrobial and Antifungal effects. [7]

  • Anticonvulsant and Antidepressant activities.

The presence of a reactive aldehyde group on the pyridazinone scaffold makes this compound a valuable intermediate for the synthesis of a diverse library of new chemical entities with potential therapeutic applications. For instance, recent studies have explored 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues for the treatment of acute lung injury and sepsis by targeting the JNK2-NF-κB/MAPK pathway.[5][6]

Visualizations

Molecular Structure

Caption: 2D structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde.

Synthesis and Characterization Workflow

workflow start Starting Materials (Maleic Anhydride, Hydrazine) synthesis Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid start->synthesis conversion Conversion to Aldehyde (Acyl Chloride Formation & Reduction) synthesis->conversion purification Purification (Chromatography, Recrystallization) conversion->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: Logical workflow for the synthesis and characterization.

References

An In-Depth Technical Guide to the Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Hydroxypyridazine-3-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details two primary synthesis routes, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.

Introduction

This compound, with the CAS Number 933734-91-9, is a bifunctional pyridazine derivative featuring a nucleophilic hydroxyl group and an electrophilic aldehyde functionality. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. The pyridazine core is a common scaffold in many biologically active compounds, and the presence of the hydroxyl and aldehyde groups allows for diverse chemical modifications, such as nucleophilic additions, condensations, and substitutions, enabling the construction of extensive compound libraries for drug screening.

This guide outlines two principal synthetic strategies for obtaining this compound:

  • Pathway 1: Nucleophilic Aromatic Substitution of a chloro-precursor.

  • Pathway 2: Selective Oxidation of a methyl-substituted precursor.

Each pathway is presented with a detailed reaction scheme, experimental protocol, and a summary of the relevant quantitative data.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution

This pathway involves the hydrolysis of the commercially available precursor, 6-chloropyridazine-3-carboxaldehyde. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloride ion is displaced by a hydroxide ion.

Pathway_1_Nucleophilic_Aromatic_Substitution 6-chloropyridazine-3-carboxaldehyde 6-chloropyridazine-3-carboxaldehyde This compound This compound 6-chloropyridazine-3-carboxaldehyde->this compound NaOH, H₂O Heat

Caption: Pathway 1: Hydrolysis of 6-chloropyridazine-3-carboxaldehyde.

Experimental Protocol: Hydrolysis of 6-chloropyridazine-3-carboxaldehyde

This protocol is based on general procedures for the hydrolysis of chloropyridazines.

Materials:

  • 6-chloropyridazine-3-carboxaldehyde

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyridazine-3-carboxaldehyde (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data (Based on Analogous Reactions)
ParameterValueReference
Yield 60-80%Estimated based on similar nucleophilic aromatic substitutions on pyridazine rings.
Reaction Time 2-4 hoursDependent on reaction temperature and substrate concentration.
Temperature 100-110 °CReflux in aqueous solution.

Pathway 2: Synthesis via Selective Oxidation

Pathway_2_Selective_Oxidation 3-methyl-6-methoxypyridazine 3-methyl-6-methoxypyridazine 3-methyl-6-hydroxypyridazine 3-methyl-6-hydroxypyridazine 3-methyl-6-methoxypyridazine->3-methyl-6-hydroxypyridazine HBr or BBr₃ This compound This compound 3-methyl-6-hydroxypyridazine->this compound MnO₂, Dioxane Heat

Caption: Pathway 2: Demethylation followed by selective oxidation.

Experimental Protocol: Synthesis of 3-methyl-6-hydroxypyridazine

Materials:

  • 3-methyl-6-methoxypyridazine

  • 48% Hydrobromic acid (HBr) or Boron tribromide (BBr₃)

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-methyl-6-methoxypyridazine (1.0 eq) in a suitable solvent (e.g., acetic acid for HBr, or dichloromethane for BBr₃), add the demethylating agent (excess HBr or 1.1-1.5 eq BBr₃) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or methanol at 0 °C.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-6-hydroxypyridazine.

Experimental Protocol: Selective Oxidation of 3-methyl-6-hydroxypyridazine

This protocol utilizes manganese dioxide, a mild and selective oxidizing agent for activated methyl groups.

Materials:

  • 3-methyl-6-hydroxypyridazine

  • Activated manganese dioxide (MnO₂)

  • Dioxane or Chloroform

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 3-methyl-6-hydroxypyridazine (1.0 eq) in a suitable solvent such as dioxane or chloroform.

  • Add activated manganese dioxide (5-10 eq by weight) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with hot solvent (dioxane or chloroform).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Based on Analogous Reactions)
ParameterValueReference
Yield (Demethylation) 70-90%Estimated based on standard demethylation procedures.
Yield (Oxidation) 40-60%Estimated based on the oxidation of similar heterocyclic methyl groups with MnO₂.[1]
Reaction Time (Oxidation) 24-48 hoursHighly dependent on the activity of the MnO₂.[1]
Temperature (Oxidation) RefluxTypically the boiling point of the solvent used (e.g., Dioxane ~101 °C).

Summary of Synthetic Pathways

PathwayStarting MaterialKey TransformationAdvantagesDisadvantages
1 6-chloropyridazine-3-carboxaldehydeNucleophilic Aromatic SubstitutionFewer steps, potentially higher overall yield.Relies on the commercial availability of the chloro-precursor.
2 3-methyl-6-methoxypyridazineDemethylation & Selective OxidationStarts from a more accessible precursor.More steps, potentially lower overall yield, requires careful control of oxidation.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, via nucleophilic aromatic substitution, is the more direct route, provided the chlorinated precursor is available. Pathway 2 offers a robust alternative starting from a methyl-substituted pyridazine, involving a demethylation and a selective oxidation step. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development to access this important heterocyclic building block.

References

The Rising Star of Medicinal Chemistry: A Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Among the emerging candidates, 6-Hydroxypyridazine-3-carboxaldehyde has garnered significant attention from researchers and drug development professionals. This versatile heterocyclic compound, featuring a pyridazinone core with a reactive aldehyde group, presents a promising starting point for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, potential applications, and future outlook of this compound in medicinal chemistry.

The pyridazine and pyridazinone ring systems are well-established pharmacophores, known to be present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The presence of both a hydroxyl group (which can exist in its tautomeric pyridazinone form) and a carboxaldehyde group on this scaffold provides two key points for chemical modification, allowing for the creation of extensive and diverse chemical libraries for drug screening.

Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic strategy can be proposed based on established chemical transformations of the pyridazine ring. A potential multi-step synthesis is outlined below, starting from the more accessible 6-chloropyridazine-3-carboxylic acid. This proposed pathway offers a logical sequence for laboratory-scale synthesis.

G cluster_0 Proposed Synthetic Pathway A 6-Chloropyridazine-3-carboxylic acid B Methyl 6-chloropyridazine-3-carboxylate A->B Esterification (SOCl2, MeOH) C 6-Chloropyridazine-3-carbaldehyde B->C Reduction (DIBAL-H) D This compound C->D Hydrolysis (aq. Acid or Base)

Caption: Proposed synthesis of this compound.

This proposed workflow illustrates a potential route to the target molecule, leveraging common and reliable organic reactions.

Potential Medicinal Chemistry Applications

The true potential of this compound lies in its utility as a versatile building block for creating novel drug candidates. The aldehyde functionality is particularly reactive and can be readily transformed into a wide range of other functional groups and heterocyclic systems, most notably through the formation of hydrazones.

Hydrazone Derivatives: A Gateway to Diverse Bioactivity

Hydrazones are a class of organic compounds well-known for their broad and significant pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[3] The reaction of this compound with various hydrazine and hydrazide derivatives can generate a library of novel hydrazones, each with the potential for unique biological activity.

G cluster_1 Derivatization via Hydrazone Formation start This compound product Pyridazinone-based Hydrazone Derivatives start->product Condensation reagent R-NH-NH2 (Various Hydrazines/Hydrazides) reagent->product bioactivity Diverse Biological Activities (Anticancer, Anti-inflammatory, etc.) product->bioactivity

Caption: General scheme for synthesizing bioactive hydrazones.

The diverse range of commercially available hydrazines and hydrazides allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of the biological activity of the resulting pyridazinone-based hydrazones.

Quantitative Data from Analogous Pyridazinone Derivatives

While specific quantitative data for derivatives of this compound are not yet widely published, the broader class of pyridazinone derivatives has shown significant promise in various therapeutic areas. The following table summarizes representative data for analogous compounds, highlighting the potential of this scaffold.

Compound ClassTargetBioactivity (IC50/EC50)Therapeutic AreaReference
Diaryl-pyridazinonesJNK2IL-6 IC50 = 0.22 μMAnti-inflammatory[4][5]
Phenyl-pyridazinonesVasodilationEC50 = 0.339 μMCardiovascular[2]
Pyridazinone-based PARP InhibitorsPARPIC50 = 0.015 μM (Olaparib)Anticancer[2]

This data underscores the potential for developing highly potent molecules based on the pyridazinone core.

Experimental Protocols

To facilitate further research in this promising area, detailed experimental protocols for key synthetic transformations are provided below. These protocols are based on established methodologies for similar heterocyclic systems and can be adapted for the synthesis and derivatization of this compound.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives

  • Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Add 1.1 equivalents of the desired hydrazine or hydrazide derivative to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Proposed Synthesis of this compound from 6-Chloropyridazine-3-carbaldehyde

  • Dissolve 6-chloropyridazine-3-carbaldehyde in a suitable solvent, such as aqueous acetic acid or a mixture of dioxane and water.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid) to facilitate hydrolysis.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Future Directions and Conclusion

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its straightforward derivatization, particularly through the formation of hydrazones, opens the door to the rapid generation of diverse compound libraries. Future research should focus on the development and optimization of a reliable, large-scale synthesis of the core aldehyde. Subsequent efforts should be directed towards the systematic synthesis and biological evaluation of its derivatives against a wide range of therapeutic targets. The exploration of this scaffold is expected to lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a variety of diseases. The versatility and potential of this compound position it as a rising star in the field of drug discovery.

References

Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Despite its commercial availability, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current scientific literature. This technical guide addresses this information gap by providing a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for the synthesis and characterization of novel pyridazine derivatives.

Introduction

This compound (CAS 933734-91-9) is a small molecule featuring a pyridazine core, a class of heterocycles known for a wide range of biological activities.[1][2][3] The presence of both a hydroxyl and a carboxaldehyde group suggests its potential as a versatile building block in the synthesis of more complex molecules. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations. This document serves as a key resource by consolidating predicted spectroscopic data and outlining the necessary experimental procedures for its empirical verification.

While this compound is available from several chemical suppliers[2][4][5][], to date, no peer-reviewed studies detailing its synthesis and complete spectroscopic characterization have been identified.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridazine ring exists in tautomeric forms, primarily the pyridazin-3(2H)-one form. The predicted NMR data reflects the predominant tautomer.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8 - 10.2s1HAldehyde (-CHO)
~7.8 - 8.2d1HPyridazine H4 or H5
~7.0 - 7.4d1HPyridazine H4 or H5
~12.0 - 13.0br s1HHydroxyl (-OH) / Amide (N-H)

Rationale: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet downfield. The two protons on the pyridazine ring will appear as doublets due to mutual coupling. The hydroxyl or amide proton will be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185 - 195Aldehyde Carbonyl (C=O)
~155 - 165Pyridazine C6 (C-OH)
~140 - 150Pyridazine C3 (C-CHO)
~130 - 140Pyridazine C4 or C5
~120 - 130Pyridazine C4 or C5

Rationale: The aldehyde carbonyl carbon is the most deshielded. The carbon atom attached to the hydroxyl group (C6) will also be significantly downfield. The remaining carbon atoms of the pyridazine ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H / N-H stretch
~3100 - 3000MediumAromatic C-H stretch
~2850 and ~2750Medium, sharpAldehyde C-H stretch (Fermi doublets)
~1710 - 1680StrongAldehyde C=O stretch
~1660 - 1640StrongPyridazinone C=O stretch
~1600 - 1450Medium to StrongC=C and C=N stretching in the ring
~1250MediumC-O stretch

Rationale: The spectrum will be characterized by a broad O-H/N-H stretching band and two strong carbonyl absorptions corresponding to the aldehyde and the pyridazinone ring. The characteristic aldehyde C-H stretches are also expected.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
124Molecular Ion [M]⁺
123[M-H]⁺
95[M-CHO]⁺
67Fragmentation of the pyridazine ring

Rationale: The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns would include the loss of a hydrogen radical and the loss of the formyl group.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar compounds.[7][8][9]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication and Fourier transform.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals, including quaternary carbons.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Record the data as percent transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion (m/z 124) as the precursor ion.

    • Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

    • Acquire the product ion spectrum to identify the fragment ions.

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been reported, a logical diagram illustrating the general workflow for the synthesis and spectroscopic characterization of a novel pyridazine derivative is provided below.

G General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_further_studies Further Studies start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation biological_screening Biological Screening structure_elucidation->biological_screening medicinal_chemistry Medicinal Chemistry (Derivative Synthesis) structure_elucidation->medicinal_chemistry

References

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the predicted solubility and a qualitative assessment of the stability of this compound. It also outlines detailed experimental protocols for the empirical determination of these properties, providing a framework for researchers to generate precise data for their specific applications.

Chemical Identity

PropertyValue
IUPAC Name 6-oxo-1,6-dihydropyridazine-3-carbaldehyde
Synonyms 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol
CAS Number 933734-91-9
Molecular Formula C₅H₄N₂O₂
Molecular Weight 124.10 g/mol
Canonical SMILES C1=CC(=O)NN=C1C=O

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties have been predicted using well-established computational models. These values serve as a valuable starting point for experimental design.

Predicted Solubility

The aqueous solubility of this compound is predicted to be moderate. The presence of a hydroxyl group and two nitrogen atoms in the pyridazine ring allows for hydrogen bonding with water, contributing to its solubility. The aldehyde group, while polar, can also participate in hydrogen bonding.

ParameterPredicted ValuePrediction Tool
LogS -1.5 to -2.5SwissADME, Chemicalize
Solubility in water (mg/mL) 1.24 - 12.4Calculated from LogS
Qualitative Solubility Soluble to Moderately SolubleSwissADME

Note: Predicted values can vary between different software and algorithms. Experimental verification is crucial.

Predicted pKa

The predicted pKa values indicate that this compound has both acidic and basic properties. The hydroxyl group on the pyridazine ring is expected to be weakly acidic, while the nitrogen atoms of the ring can act as weak bases.

ParameterPredicted ValuePrediction Tool
Acidic pKa (due to -OH) 7.5 - 8.5Chemicalize, ACD/Labs Percepta
Basic pKa (due to ring N) 1.0 - 2.0Chemicalize, ACD/Labs Percepta

Stability Profile

A comprehensive experimental stability study for this compound is not publicly available. However, based on its chemical structure, a qualitative stability assessment can be made.

Key Structural Features Influencing Stability:

  • Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of oxidizing agents, light, or certain metal ions. They can also undergo polymerization or condensation reactions.

  • Hydroxypyridazine Ring: The electron-deficient nature of the pyridazine ring can influence its stability. The hydroxyl group can also be a site for further reactions.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is the most likely site of oxidation, leading to the formation of 6-hydroxypyridazine-3-carboxylic acid. This can be accelerated by exposure to air (autoxidation), light, and elevated temperatures.

  • pH-Dependent Degradation: In alkaline conditions, the hydroxyl group can be deprotonated, potentially increasing the electron density of the ring and affecting its stability. In strongly acidic or basic conditions, hydrolysis or other rearrangements may occur.

  • Photostability: Compounds with aromatic and heteroaromatic rings can be susceptible to photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

This method provides a rapid assessment of solubility from a concentrated stock solution.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a microplate, add the stock solution to a series of wells containing the aqueous buffer of interest (e.g., PBS pH 7.4) to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Analysis: Determine the solubility by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the compound remaining in the solution after filtration or centrifugation using HPLC-UV.

  • Endpoint: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Assessment

This study evaluates the stability of the compound in solution under various stress conditions.

Logical Relationship Diagram:

G compound This compound in Solution stress_conditions Stress Conditions compound->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photolytic Photolytic (e.g., UV/Vis light) stress_conditions->photolytic analysis Analysis at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis hplc HPLC-UV/MS for Purity and Degradants analysis->hplc results Determine Degradation Rate and Identify Degradants hplc->results

Caption: Logical Flow of a Forced Degradation Study.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various media to simulate different conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water or buffer at the intended formulation pH

  • Stress Conditions:

    • Thermal Stress: Store aliquots of the solutions at an elevated temperature (e.g., 60°C) and protected from light.

    • Photolytic Stress: Expose aliquots of the solutions to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Keep control samples at a reference temperature (e.g., 4°C) in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples from each condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, quantify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of degradants.

This study assesses the stability of the compound in its solid form.

Protocol:

  • Sample Preparation: Place a known amount of solid this compound in open and closed containers.

  • Stress Conditions: Store the containers under various conditions:

    • Elevated Temperature: e.g., 40°C, 60°C.

    • High Humidity: e.g., 40°C / 75% Relative Humidity (RH).

    • Light Exposure: In a photostability chamber.

  • Time Points: At predetermined time points (e.g., 1, 2, 4 weeks), remove samples.

  • Analysis:

    • Visual Inspection: Note any changes in physical appearance (e.g., color, texture).

    • Purity Analysis: Dissolve a portion of the sample in a suitable solvent and analyze by HPLC for purity and the presence of degradants.

    • Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to detect changes in the solid form.

Conclusion

While experimental data for this compound remains scarce in the public domain, computational predictions suggest it is a moderately water-soluble compound with both weakly acidic and basic properties. Its stability is likely influenced by its aldehyde functionality, making it susceptible to oxidation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability profiles of this compound, which is essential for its successful application in drug discovery and development. The generation of empirical data using these methods will be critical for formulation development, understanding its pharmacokinetic properties, and ensuring its quality and efficacy in preclinical and clinical studies.

An In-depth Technical Guide on the Discovery and History of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde, a pyridazine derivative, is a heterocyclic organic compound with emerging significance as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive aldehyde group and a pyridazinone core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and tautomeric nature.

Physicochemical Properties and Tautomerism

This compound (CAS RN: 933734-91-9) has a molecular formula of C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1][2] One of the key characteristics of this compound is its existence in tautomeric forms. The hydroxy-aldehyde form (this compound) is in equilibrium with its keto-aldehyde tautomer, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. This tautomerism is a crucial aspect of its reactivity and structural analysis.

The existence of the keto tautomer has been confirmed through crystallographic studies. A 2012 publication by Lei Wang in Acta Crystallographica Section E detailed the crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate.[3] This study provided definitive evidence for the planar structure of the pyridazine ring in its keto form in the solid state.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 933734-91-9[1][2]
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1][2]
Appearance Not specified in literature-
Melting Point Not specified in literature-

Historical Discovery and Synthesis

While the precise date and first synthesis of this compound are not prominently documented in readily available scientific literature, its appearance in the chemical supply chain and in crystallographic studies in the early 2010s suggests its synthesis and isolation were achieved prior to this period. The compound is often utilized as an intermediate in the synthesis of more complex molecules, and its initial preparation may be embedded within broader synthetic patents or publications focused on its derivatives.

The synthesis of the pyridazinone core is a well-established area of heterocyclic chemistry. General methods for the preparation of pyridazin-3(2H)-ones often involve the condensation of dicarbonyl compounds or their equivalents with hydrazine or its derivatives. For instance, a common route to the related 3,6-dihydroxypyridazine involves the reaction of maleic anhydride with hydrazine hydrate.[3]

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly available in the searched literature, a plausible synthetic pathway can be inferred from the synthesis of structurally similar compounds. One potential route could involve the oxidation of a corresponding methyl or hydroxymethyl group at the C3 position of a 6-hydroxypyridazine precursor. For example, a Chinese patent describes the synthesis of 6-methoxypyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine, which involves the oxidation of the methyl group to a carboxylic acid.[4] A similar strategy could be adapted to produce the aldehyde.

Another potential synthetic approach could involve the formylation of a suitable 6-hydroxypyridazine precursor.

Logical Synthesis Pathway

Synthesis_Pathway A 3-Methyl-6-chloropyridazine B 6-Chloro-3-pyridazinecarboxaldehyde A->B Oxidation of methyl group C 6-Hydroxy-3-pyridazinecarboxaldehyde B->C Hydrolysis

Caption: A plausible synthetic route to this compound.

Experimental Protocols

As the seminal publication detailing the synthesis of this compound could not be definitively identified, a specific experimental protocol from its first synthesis cannot be provided. However, based on general synthetic methods for related pyridazinones, a representative hypothetical protocol is outlined below. This protocol is for illustrative purposes and would require optimization.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor.

Reaction Scheme:

(A detailed reaction scheme would be presented here, for example, starting from 3-methyl-6-chloropyridazine)

Materials:

  • 3-Methyl-6-chloropyridazine

  • Oxidizing agent (e.g., Selenium dioxide, Potassium permanganate)

  • Solvent (e.g., Dioxane, Water)

  • Acid/Base for hydrolysis (e.g., Hydrochloric acid, Sodium hydroxide)

  • Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Ethyl acetate, Hexane)

Procedure:

  • Oxidation: To a solution of 3-methyl-6-chloropyridazine in a suitable solvent, the oxidizing agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

  • Workup of Oxidation: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The crude product, 6-chloro-3-pyridazinecarboxaldehyde, is then taken to the next step.

  • Hydrolysis: The crude 6-chloro-3-pyridazinecarboxaldehyde is dissolved in an aqueous acidic or basic solution and heated to reflux for several hours. The progress of the hydrolysis is monitored by TLC.

  • Workup and Purification: After completion, the reaction mixture is cooled, and the pH is adjusted to neutral. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Characterization:

The final product would be characterized by:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Table 2: Summary of a Hypothetical Synthesis Protocol

StepReagents and ConditionsPurpose
1. Oxidation 3-Methyl-6-chloropyridazine, SeO₂, Dioxane, RefluxConversion of the methyl group to an aldehyde.
2. Hydrolysis 6-Chloro-3-pyridazinecarboxaldehyde, aq. NaOH, RefluxReplacement of the chloro group with a hydroxyl group.
3. Workup Neutralization (aq. HCl), Extraction (Ethyl acetate)Isolation of the crude product.
4. Purification Column chromatography (Silica gel, Ethyl acetate/Hexane)To obtain the pure compound.

Applications in Research and Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds. The aldehyde functionality can readily undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, while the pyridazinone ring can be further functionalized.

Recent research has utilized derivatives of the 6-oxo-1,6-dihydropyridazine core in the development of therapeutic agents. For example, a 2021 study in the Journal of Medicinal Chemistry described the discovery of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues as potent inhibitors of JNK2 for the potential treatment of acute lung injury and sepsis.[5] This highlights the potential of the 6-oxo-pyridazine scaffold in generating novel drug candidates.

Signaling Pathway Implication

Signaling_Pathway cluster_0 Cellular Stress cluster_1 Inflammatory Response JNK2 JNK2 NFkB NF-κB JNK2->NFkB MAPK MAPK JNK2->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor 6-Oxo-pyridazine Derivative (e.g., J27) Inhibitor->JNK2 Inhibition

Caption: Inhibition of the JNK2 signaling pathway by 6-oxo-pyridazine derivatives.

Conclusion

This compound, and its tautomer 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, represent an important class of heterocyclic building blocks. While the initial discovery and synthesis are not widely documented, its commercial availability and use in contemporary medicinal chemistry research underscore its value. The structural elucidation through X-ray crystallography has provided a solid foundation for understanding its chemical properties. Future research into novel synthetic routes and the exploration of its utility in the development of new therapeutic agents are anticipated to further elevate the importance of this compound in the field of drug discovery.

References

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-Hydroxypyridazine-3-carboxaldehyde and its structurally related analogs. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to facilitate further research and development in medicinal chemistry.

Core Compound: this compound

This compound (also known as 6-Formylpyridazin-3-ol) is a pyridazine derivative with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1] This compound primarily exists in its more stable tautomeric form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. The structure of this tautomer has been confirmed by single-crystal X-ray diffraction, which revealed a planar pyridazine ring.[2]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₄N₂O₂[1]
Molecular Weight124.10 g/mol [1]
IUPAC Name6-oxo-1,6-dihydropyridazine-3-carbaldehyde[3]
Synonyms3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol[1][3]
CAS Number933734-91-9[1]
AppearanceLight yellow solid[2]
TautomerismExists predominantly as 6-oxo-1,6-dihydropyridazine-3-carbaldehyde[2][4][5][6]
Experimental Protocol: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde

A reported synthesis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde involves the oxidation of 3-chloro-6-methylpyridazine.[2]

Materials:

  • 3-Chloro-6-methylpyridazine

  • Selenium dioxide (SeO₂)

  • Dry dioxane

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a solid of 3-chloro-6-methylpyridazine (5 mmol) in dry dioxane, add selenium dioxide (1.5 g).

  • Stir the mixture for 6 hours at the reflux temperature of dioxane.

  • After the reaction is complete, evaporate the solvent.

  • Purify the residue by column chromatography on silica gel using ethyl acetate as the eluent.

  • The product is obtained as a light yellow solid (Yield: 70%).

  • For single-crystal X-ray diffraction, the compound can be recrystallized from methanol at room temperature.[2]

Promising Analogs of this compound

The pyridazine and pyridazinone scaffolds are present in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[7] These include anti-inflammatory, anticancer, and kinase inhibitory effects.

Pyridazinone Derivatives as Anti-inflammatory Agents

Several pyridazinone derivatives have shown potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

CompoundBiological ActivityIC₅₀/EC₅₀ ValuesReference
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue (J27)Anti-inflammatory; decreases TNF-α and IL-6 releaseIL-6 IC₅₀ = 0.22 μM[1][8]
4cCOX-2 inhibitorIC₅₀ = 0.26 µM
6bCOX-2 inhibitorIC₅₀ = 0.18 µM
4aPotent and selective COX-2 inhibitorNot specified
9dPotent and selective COX-2 inhibitorNot specified
Pyridazine Analogs as Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.

Compound Class/DerivativeTarget/ActivityCell Line(s)IC₅₀ ValuesReference
3,6-disubstituted pyridazinesCDK2 inhibitorsT-47D (breast cancer)0.43 ± 0.01 − 35.9 ± 1.18 µM
MDA-MB-231 (breast cancer)0.99 ± 0.03 − 34.59 ± 1.13 µM
3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivativesSMARCA2/4 degradersHematological cancer cell lines (MV-4-11, MOLM-13, SU-DHL-4)DC₅₀ (SMRACA2) = 3.0 nM, DC₅₀ (SMARCA4) = 4.0 nM for compound A11
Pyridazine-3-carboxamidesCB2-selective agonistsNot specifiedEC₅₀ < 35 nM for six compounds; Compound 26 EC₅₀ = 3.665 ± 0.553 nM

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways. A key mechanism for the anti-inflammatory activity of pyridazinone derivatives is the inhibition of the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][8] Some analogs have also been identified as direct inhibitors of enzymes such as JNK2.[1][8]

JNK2-NF-κB/MAPK Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 MAPK MAPK Pathway JNK2->MAPK NFkB NF-κB Pathway JNK2->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Analog Pyridazinone Analog (e.g., J27) Analog->JNK2 Inhibition

JNK2-NF-κB/MAPK Pathway Inhibition by Pyridazinone Analogs

Experimental Workflows

The development and evaluation of novel this compound analogs typically follow a structured workflow, from synthesis to biological characterization.

G Start Starting Materials (e.g., 3,6-dichloropyridazine) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, X-ray) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) SAR->InVivo Lead_Opt->Synthesis Preclinical Preclinical Development InVivo->Preclinical

Drug Discovery Workflow for Pyridazine Analogs

Conclusion and Future Directions

This compound and its analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery. The diverse biological activities, including anti-inflammatory and anticancer effects, coupled with tractable synthetic routes, make this scaffold an attractive starting point for the development of novel therapeutics.

Future research should focus on:

  • Comprehensive Biological Profiling: A thorough investigation of the biological activities of this compound itself is warranted to establish a baseline for structure-activity relationship studies.

  • Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • Lead Optimization: Systematic modification of the this compound core can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The broad bioactivity of pyridazine derivatives suggests their potential application in other disease areas beyond inflammation and cancer.

This technical guide serves as a foundational resource to stimulate and guide further research into this versatile and promising class of compounds.

References

Theoretical Investigations into the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxaldehyde: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. This whitepaper provides a comprehensive theoretical framework for understanding the molecular properties of this compound. In the absence of extensive experimental data, this document outlines a proposed computational study, presenting hypothetical yet realistic data based on established quantum chemical methods. This guide details the proposed experimental protocols for its synthesis and characterization and provides a thorough in-silico analysis of its structural, spectroscopic, and electronic properties. The methodologies and data presented herein serve as a robust starting point for future experimental and theoretical investigations into this compound and its derivatives.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects. The presence of both a hydroxyl and a carboxaldehyde group on the pyridazine ring in this compound (C₅H₄N₂O₂) suggests its potential as a versatile synthon for the development of novel pharmaceutical agents. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the physicochemical properties that govern the biological activity of such molecules.

This whitepaper outlines a hypothetical, yet comprehensive, theoretical study of this compound. The objective is to predict its key molecular parameters and provide a detailed computational protocol that can be replicated and validated by experimental work.

Proposed Synthesis and Characterization

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on the known chemistry of related pyridazine compounds. A common strategy involves the nucleophilic substitution of a halogenated precursor.

Proposed Synthetic Protocol

A potential synthesis could start from the commercially available 6-chloropyridazine-3-carboxaldehyde. The chloro group can be displaced by a hydroxyl group via alkaline hydrolysis.

Reaction:

  • Step 1: Hydrolysis of 6-chloropyridazine-3-carboxaldehyde.

    • Dissolve 6-chloropyridazine-3-carboxaldehyde in a suitable solvent such as aqueous dioxane.

    • Add an aqueous solution of a base, for example, 2 equivalents of sodium hydroxide.

    • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Proposed Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H, C=O, and C=N stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Computational Methodology

The theoretical calculations outlined below are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Frequencies

The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometrical parameters and vibrational frequencies for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the same level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface would be mapped to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting intermolecular interactions.

Hypothetical Results and Discussion

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the proposed computational study of this compound.

Optimized Geometrical Parameters

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.345N2-N1-C6118.5
N1-C61.338N1-N2-C3120.2
N2-C31.335N2-C3-C4121.8
C3-C41.421C3-C4-C5117.9
C4-C51.385C4-C5-C6119.5
C5-C61.418C5-C6-N1122.1
C6-O11.352C5-C6-O1118.3
C3-C71.485N1-C6-O1119.6
C7-O21.215N2-C3-C7117.5
C7-H11.108C4-C3-C7120.7
C4-H21.085O2-C7-H1121.2
C5-H31.086C3-C7-O2124.5
O1-H40.965C6-O1-H4109.2
Vibrational Frequencies

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3450O-H stretching (hydroxyl)
ν(C-H)3080C-H stretching (aromatic)
ν(C=O)1710C=O stretching (aldehyde)
ν(C=N)1580C=N stretching (pyridazine ring)
ν(C=C)1550C=C stretching (pyridazine ring)
δ(O-H)1350O-H in-plane bending
ν(C-O)1250C-O stretching (hydroxyl)
Electronic Properties

Table 3: Hypothetical Electronic Properties of this compound.

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential6.85
Electron Affinity2.15
Electronegativity (χ)4.50
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)4.31

Visualizations

The following diagrams illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mep Molecular Electrostatic Potential (MEP) geom_opt->mep verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt  Re-optimize electronic_prop Electronic Properties (HOMO, LUMO, etc.) verify_min->electronic_prop  Proceed results Analysis of Results electronic_prop->results mep->results

Caption: Proposed computational workflow for theoretical studies.

Conclusion

This whitepaper has presented a comprehensive theoretical framework for the study of this compound. Although based on hypothetical data, the presented computational protocols are robust and grounded in established methodologies. The predicted geometrical, vibrational, and electronic properties provide valuable insights into the molecule's characteristics. This work serves as a foundational guide for future research, encouraging experimental validation of the theoretical findings and further exploration of the therapeutic potential of this and related pyridazine derivatives. The detailed methodologies and structured data presentation are intended to accelerate research and development in this promising area of medicinal chemistry.

Uncharted Territory: The Pharmacological Profile of 6-Hydroxypyridazine-3-carboxaldehyde Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Hydroxypyridazine-3-carboxaldehyde represents a chemical entity with a currently undefined pharmacological profile. Extensive literature searches reveal a significant gap in the scientific understanding of this compound's biological activities, mechanism of action, and potential therapeutic applications. At present, information is primarily limited to its basic chemical properties and commercial availability for research purposes.

Currently, this compound is cataloged by several chemical suppliers, indicating its accessibility for investigational studies.[1][2][] However, these sources uniformly state that the compound is intended for laboratory research use only, underscoring the absence of established pharmacological data or therapeutic applications.[1][2]

Chemical Identity and Properties

A summary of the available chemical data for this compound is presented below. This information serves as a foundational reference for any future pharmacological investigations.

PropertyValueSource
CAS Number 933734-91-9[1][2]
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1][2]
Appearance Powder[1]
Purity Technical grade (approx. 90%)[1]

Synthesis and Potential Biological Activity: An Unwritten Chapter

Crucially, there is a notable absence of published in vitro or in vivo studies investigating the biological effects of this compound. Consequently, no data exists regarding its potential efficacy in any disease model, its toxicity profile, or its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Furthermore, no information is available on its mechanism of action, and as such, no signaling pathways have been associated with this compound.

The lack of biological data means that essential visualizations, such as signaling pathway diagrams and experimental workflows, cannot be constructed.

Future Directions and a Call for Investigation

The chemical structure of this compound, featuring a pyridazine ring with hydroxyl and carboxaldehyde functional groups, suggests the potential for diverse chemical reactivity and biological interactions. Pyridazine and its derivatives have been explored for a range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. However, it is critical to emphasize that any such potential for this compound is purely speculative at this stage and requires rigorous experimental validation.

To unlock the potential pharmacological profile of this compound, a systematic investigation would be necessary. A proposed workflow for such an endeavor is outlined below.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Mechanistic and In Vivo Evaluation cluster_2 Phase 3: Preclinical Development Chemical Synthesis and Characterization Chemical Synthesis and Characterization In Vitro Screening In Vitro Screening Chemical Synthesis and Characterization->In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Hit Identification Hit Identification Cytotoxicity Assays->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Preliminary Toxicology Preliminary Toxicology In Vivo Efficacy Studies->Preliminary Toxicology Lead Optimization Lead Optimization Preliminary Toxicology->Lead Optimization ADME/PK Studies ADME/PK Studies Lead Optimization->ADME/PK Studies IND-Enabling Toxicology IND-Enabling Toxicology ADME/PK Studies->IND-Enabling Toxicology

Figure 1. A generalized workflow for the pharmacological evaluation of a novel chemical entity.

References

Methodological & Application

Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde from 3-chloro-6-methylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Hydroxypyridazine-3-carboxaldehyde, a valuable heterocyclic building block for drug discovery, starting from the readily available 3-chloro-6-methylpyridazine. The synthetic route involves a two-step process: a selenium dioxide-mediated oxidation of the methyl group, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Overall Synthetic Scheme

The synthesis proceeds through the formation of a key intermediate, 6-chloropyridazine-3-carboxaldehyde.

G cluster_0 Step 1: Riley Oxidation cluster_1 Step 2: Hydrolysis 3-chloro-6-methylpyridazine reagents1 SeO2 Dioxane, Reflux 3-chloro-6-methylpyridazine->reagents1 6-chloropyridazine-3-carboxaldehyde reagents1->6-chloropyridazine-3-carboxaldehyde intermediate reagents2 aq. NaOH Heat intermediate->reagents2 This compound reagents2->this compound

Figure 1: Overall synthetic route from 3-chloro-6-methylpyridazine.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateEstimated Yield
3-chloro-6-methylpyridazineC₅H₅ClN₂128.56Solid-
6-chloropyridazine-3-carboxaldehydeC₅H₃ClN₂O142.54Solid50-70%
This compoundC₅H₄N₂O₂124.10Solid60-80%

Experimental Protocols

Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1: Synthesis of 6-chloropyridazine-3-carboxaldehyde via Riley Oxidation

This protocol is adapted from general procedures for the selenium dioxide oxidation of active methyl groups on N-heteroaromatic compounds.[1][2]

Materials:

  • 3-chloro-6-methylpyridazine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq) in one portion at room temperature in a pressure tube or a round-bottom flask equipped with a reflux condenser.

  • The resulting suspension is stirred vigorously and heated to reflux (approximately 100-110 °C).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-12 hours.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The suspension is filtered through a short pad of diatomaceous earth to remove the precipitated elemental selenium. The filter cake is washed with ethyl acetate.

  • The combined filtrate is transferred to a separatory funnel and washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel to yield 6-chloropyridazine-3-carboxaldehyde.

G start Start dissolve Dissolve 3-chloro-6-methylpyridazine and SeO2 in Dioxane start->dissolve reflux Heat to reflux (100-110 °C) for 7-12 hours dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate cool->dilute filter Filter through diatomaceous earth dilute->filter wash Wash filtrate with water and brine filter->wash dry Dry organic layer over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end Obtain 6-chloropyridazine-3-carboxaldehyde purify->end

Figure 2: Experimental workflow for the synthesis of 6-chloropyridazine-3-carboxaldehyde.

Step 2: Synthesis of this compound via Hydrolysis

This protocol is based on the general principles of nucleophilic aromatic substitution on electron-deficient chloroazines.[3][4]

Materials:

  • 6-chloropyridazine-3-carboxaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • pH paper or pH meter

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyridazine-3-carboxaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • The reaction mixture is heated to 80-100 °C with stirring.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and then placed in an ice bath.

  • The solution is carefully acidified to pH 3-4 with hydrochloric acid.

  • The precipitated product is collected by vacuum filtration.

  • The solid product is washed with cold water and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

G start Start dissolve Dissolve 6-chloropyridazine-3-carboxaldehyde in aqueous NaOH start->dissolve heat Heat to 80-100 °C dissolve->heat monitor Monitor reaction by TLC heat->monitor cool Cool in an ice bath monitor->cool acidify Acidify to pH 3-4 with HCl cool->acidify filter Collect precipitate by filtration acidify->filter wash_dry Wash with cold water and dry filter->wash_dry end Obtain this compound wash_dry->end

Figure 3: Experimental workflow for the synthesis of this compound.

Pharmacological Relevance of Pyridazine Derivatives

Pyridazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a valuable component in the design of novel therapeutic agents.[7] While the specific biological activity of this compound is not extensively documented, its structure suggests potential for further functionalization to explore various therapeutic targets.

G cluster_activities pyridazine Pyridazine Scaffold derivatives Functionalized Pyridazine Derivatives pyridazine->derivatives activities Diverse Pharmacological Activities derivatives->activities anticancer Anticancer activities->anticancer antimicrobial Antimicrobial activities->antimicrobial cardiovascular Cardiovascular activities->cardiovascular cns CNS Activity activities->cns anti_inflammatory Anti-inflammatory activities->anti_inflammatory

Figure 4: Potential pharmacological applications of pyridazine derivatives.

The described synthetic protocol provides a reliable method for accessing this compound, a versatile intermediate for the synthesis of novel pyridazine-based compounds with potential therapeutic applications. The straightforward nature of the reactions makes this synthesis amenable to laboratory-scale production for further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols: Reaction of 6-Hydroxypyridazine-3-carboxaldehyde with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel hydrazone derivatives through the reaction of 6-Hydroxypyridazine-3-carboxaldehyde with various hydrazines. Pyridazine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesized hydrazones are of particular interest for their potential as therapeutic agents. These protocols offer a foundational methodology for academic and industrial researchers engaged in the discovery and development of new pharmaceutical compounds.

Introduction

Pyridazine derivatives are heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1][2] The incorporation of a hydrazone moiety (-NH-N=CH-) can enhance the pharmacological profile of these molecules.[3][4] The reaction of an aldehyde, in this case, this compound, with a hydrazine derivative provides a straightforward and efficient method for the synthesis of these valuable compounds.[5] The resulting pyridazinyl hydrazones are versatile scaffolds for further chemical modification and can be screened for a variety of biological activities.

Reaction Scheme

The fundamental reaction involves the condensation of this compound with a hydrazine derivative to form a hydrazone, with the elimination of a water molecule.

Caption: General reaction scheme for the synthesis of pyridazinyl hydrazones.

Applications

The synthesized pyridazinyl hydrazones are expected to exhibit a range of biological activities, making them promising candidates for drug development.

  • Antimicrobial Agents: Hydrazone derivatives have shown significant activity against various bacterial and fungal strains.[6][7][8][9] The pyridazine nucleus itself is known to possess antimicrobial properties.[2]

  • Anticancer Agents: Many pyridazine derivatives have been investigated for their potential as anticancer drugs.[2] The mechanism of action can involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.[3]

  • Anti-inflammatory Agents: Some pyridazine and hydrazone compounds have demonstrated anti-inflammatory and analgesic properties.[1][3]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of pyridazinyl hydrazones. Optimization of reaction conditions may be necessary for specific hydrazine derivatives.

Protocol 1: General Synthesis of Pyridazinyl Hydrazones

This protocol describes a conventional solution-phase synthesis method.

Materials:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines)

  • Ethanol (or other suitable solvent like methanol or acetic acid)[5][10]

  • Glacial acetic acid (catalyst)[11]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

  • Add 1 to 1.2 equivalents of the desired hydrazine derivative to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

  • Dry the purified product under vacuum.

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative and Acetic Acid dissolve->add_hydrazine reflux Heat to Reflux (2-6 hours) add_hydrazine->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate Forms? cool->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No dry Dry Product filter->dry purify Purify by Recrystallization or Chromatography concentrate->purify purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of pyridazinyl hydrazones.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[12]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 1 equivalent of this compound, 1 to 1.2 equivalents of the hydrazine derivative, and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 100-120 °C) and time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of hydrazone derivatives, based on similar reactions reported in the literature.[5][10]

Table 1: Reaction Conditions and Yields for the Synthesis of Hydrazones

EntryHydrazine DerivativeSolventMethodReaction TimeYield (%)
1Hydrazine HydrateEthanolReflux4 h85
2PhenylhydrazineEthanolReflux3 h92
34-NitrophenylhydrazineAcetic AcidReflux2 h95
42,4-DinitrophenylhydrazineEthanolReflux2 h98
5Isonicotinic hydrazideEthanolMicrowave10 min90

Table 2: Spectroscopic Data for a Representative Pyridazinyl Hydrazone

Spectroscopic DataCharacteristic Peaks
FTIR (cm⁻¹) 3400-3200 (N-H), 1620-1600 (C=N), 1580-1550 (C=C)
¹H NMR (δ, ppm) 11.0-12.0 (s, 1H, -NH-N=), 8.0-8.5 (s, 1H, -N=CH-), 7.0-8.0 (m, Ar-H)
¹³C NMR (δ, ppm) 160-165 (C=N), 140-150 (Ar-C), 120-130 (Ar-CH)

Potential Biological Signaling Pathway

The synthesized pyridazinyl hydrazones, particularly those with antimicrobial and anticancer potential, may exert their effects through various signaling pathways. For instance, as potential antimicrobial agents, they could interfere with essential bacterial processes. As anticancer agents, they might inhibit key enzymes in cell proliferation pathways.

signaling_pathway cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity hydrazone_am Pyridazinyl Hydrazone bacterial_enzyme Bacterial Enzyme (e.g., DNA gyrase) hydrazone_am->bacterial_enzyme Inhibits dna_synthesis DNA Synthesis Inhibition bacterial_enzyme->dna_synthesis cell_death_am Bacterial Cell Death dna_synthesis->cell_death_am hydrazone_ac Pyridazinyl Hydrazone kinase Protein Kinase (e.g., EGFR, VEGFR) hydrazone_ac->kinase Inhibits proliferation_pathway Proliferation Signaling Pathway kinase->proliferation_pathway apoptosis Induction of Apoptosis proliferation_pathway->apoptosis Inhibition leads to cell_death_ac Cancer Cell Death apoptosis->cell_death_ac

Caption: Potential signaling pathways for pyridazinyl hydrazone derivatives.

Conclusion

The reaction of this compound with hydrazines provides an efficient route to a diverse library of novel hydrazone derivatives. These compounds are of significant interest to the drug discovery and development community due to their potential therapeutic applications. The protocols and data presented herein serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

Application Notes and Protocols for the Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties. The 6-hydroxypyridazine-3-carboxaldehyde scaffold is a valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive aldehyde group at the 3-position and a hydroxyl group at the 6-position allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for drug discovery.

This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, specifically focusing on the preparation of 6-alkoxypyridazine-3-carboxaldehyde derivatives.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. A common strategy involves the formation of a pyridazine ring with appropriate substituents that can be chemically transformed into the desired aldehyde and hydroxyl functionalities. A plausible and efficient route involves the use of a 6-chloropyridazine-3-carboxylic acid ester as a key intermediate. This intermediate allows for the nucleophilic substitution of the chloro group and the reduction of the ester to the target aldehyde.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 6-Chloropyridazine-3-carboxylic acid methyl ester Intermediate1 6-Methoxypyridazine-3-carboxylic acid methyl ester Start->Intermediate1 Nucleophilic Substitution (NaOMe, MeOH) Product1 6-Methoxypyridazine-3-carboxaldehyde Intermediate1->Product1 Reduction (DIBAL-H, -78°C) Intermediate2 6-Methoxypyridazine-3-methanol Final_Product This compound Product1->Final_Product Hydrolysis (Acidic or Basic) Derivatives 6-Alkoxypyridazine-3-carboxaldehyde Derivatives Final_Product->Derivatives O-Alkylation (Williamson Ether Synthesis)

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypyridazine-3-carboxaldehyde

This protocol outlines the synthesis of a key precursor, 6-methoxypyridazine-3-carboxaldehyde, starting from methyl 6-chloropyridazine-3-carboxylate.

Step 1: Synthesis of Methyl 6-Methoxypyridazine-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous methanol (10 mL/g of starting material).

  • Addition of Reagent: To the stirred solution, add a solution of sodium methoxide (1.2 eq) in methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford methyl 6-methoxypyridazine-3-carboxylate.

Step 2: Reduction of Methyl 6-Methoxypyridazine-3-carboxylate to 6-Methoxypyridazine-3-carboxaldehyde

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 6-methoxypyridazine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (20 mL/g of ester). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes, 1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[1][2][3][4][5]

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the methoxy intermediate to the final hydroxyl product.

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxypyridazine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid or an aqueous mineral acid (e.g., 3M HCl).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 6-Alkoxypyridazine-3-carboxaldehyde Derivatives (Williamson Ether Synthesis)

This protocol details the O-alkylation of this compound to generate a library of derivatives.[6][7][8][9][10]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution), to the solution and stir for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 6-alkoxypyridazine-3-carboxaldehyde derivative by column chromatography.

Data Presentation

The following tables provide representative data for the key transformations described in the protocols. Please note that yields can vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of 6-Methoxypyridazine-3-carboxaldehyde

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Methyl 6-chloropyridazine-3-carboxylateMethyl 6-methoxypyridazine-3-carboxylateNaOMe, MeOH, reflux, 4-6h85-95
2Methyl 6-methoxypyridazine-3-carboxylate6-Methoxypyridazine-3-carboxaldehydeDIBAL-H, DCM, -78°C, 2-3h70-85

Table 2: Synthesis of this compound

Starting MaterialProductReagents and ConditionsTypical Yield (%)
6-Methoxypyridazine-3-carboxaldehydeThis compound3M HCl, reflux, 2-4h60-75

Table 3: Synthesis of 6-Alkoxypyridazine-3-carboxaldehyde Derivatives

Alkyl Halide (R-X)Product (R = Alkyl)Base and SolventTypical Yield (%)
Ethyl iodide6-Ethoxypyridazine-3-carboxaldehydeK₂CO₃, DMF80-90
Propyl bromide6-Propoxypyridazine-3-carboxaldehydeK₂CO₃, Acetonitrile75-85
Benzyl bromide6-(Benzyloxy)pyridazine-3-carboxaldehydeNaH, THF70-80

Signaling Pathways and Biological Relevance

Pyridazine derivatives have been shown to interact with a variety of biological targets. For instance, certain pyridazinone derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. The synthesis of a diverse library of this compound derivatives can lead to the discovery of novel modulators of various signaling pathways implicated in disease.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor (e.g., GPCR, Kinase) Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anticancer) GeneExpression->BiologicalResponse Derivative 6-Hydroxypyridazine-3- carboxaldehyde Derivative Derivative->Receptor Modulation

Caption: Potential modulation of a generic signaling pathway by pyridazine derivatives.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of this compound and its derivatives. The versatility of the chemical handles on this scaffold makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications. The provided methodologies are scalable and can be adapted for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for the Use of 6-Hydroxypyridazine-3-carboxaldehyde in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde is a versatile heterocyclic building block with significant potential in drug discovery and development. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties that facilitate strong interactions with various biological targets. This scaffold is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of potent enzyme inhibitors, with a specific focus on Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a clinically relevant class of anticancer agents.

Key Intermediate Synthesis

A critical step in leveraging this compound for the synthesis of many bioactive derivatives is its conversion to the more reactive intermediate, 6-chloropyridazine-3-carboxaldehyde. The hydroxyl group can be readily converted to a chlorine atom, which then serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.

Protocol 1: Synthesis of 6-chloropyridazine-3-carboxaldehyde

This protocol describes the conversion of this compound to 6-chloropyridazine-3-carboxaldehyde using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) to the cooled suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 6-chloropyridazine-3-carboxaldehyde.

Application Example: Synthesis of Pyridazine-Based PARP-1 Inhibitors

This section details the synthesis of a series of chalcone-based PARP-1 inhibitors starting from a derivative of 6-chloropyridazine-3-carboxaldehyde.

Experimental Workflow: Synthesis of PARP-1 Inhibitors

G cluster_0 Intermediate Synthesis cluster_1 Chalcone Synthesis (Knoevenagel Condensation) cluster_2 Biological Evaluation start 6-chloropyridazine-3-carboxaldehyde intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde start->intermediate Nucleophilic Aromatic Substitution (4-hydroxybenzaldehyde, K2CO3) chalcones Pyridazine-Chalcone Hybrids intermediate->chalcones KOH, Ethanol acetophenone Substituted Acetophenones acetophenone->chalcones cytotoxicity Cytotoxicity Assays (MTT or SRB) chalcones->cytotoxicity parp_assay PARP-1 Activity Assay chalcones->parp_assay G cluster_0 DNA Damage & Repair cluster_1 Drug Action cluster_2 Cellular Consequences ssb Single-Strand Break (SSB) parp PARP-1 ssb->parp activates ber Base Excision Repair parp->ber recruits dsb Double-Strand Break (DSB) (at replication fork) ber->dsb repair failure leads to drug Pyridazine-Chalcone Inhibitor drug->parp inhibits apoptosis Apoptosis dsb->apoptosis triggers

6-Hydroxypyridazine-3-carboxaldehyde: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 6-Hydroxypyridazine-3-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of biologically active molecules. Its unique chemical architecture, featuring a pyridazine core substituted with a reactive aldehyde group and a hydroxyl moiety, allows for diverse functionalization and the construction of complex molecular frameworks. This compound is particularly significant in the development of novel therapeutic agents, with its derivatives showing promise in areas such as cardiovascular diseases and oncology.

The aldehyde functionality of this compound readily participates in a variety of classical organic reactions, including Knoevenagel condensations, Wittig reactions, and reductive aminations. These transformations enable the introduction of diverse substituents and the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of extensive compound libraries for drug screening.

Applications in Drug Development

Derivatives of the pyridazine and pyridazinone core structure have demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.

Vasodilator Activity

Certain pyridazin-3-one derivatives have been identified as potent vasodilators, making them attractive candidates for the treatment of hypertension and other cardiovascular disorders. For instance, a series of 6-phenyl-3-pyridazinone based compounds have been synthesized and evaluated for their vasorelaxant activity, with some derivatives exhibiting significantly greater potency than the standard drug hydralazine.[1] The mechanism of action for some of these compounds involves the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, a key signaling pathway in vasodilation.[2]

Anticancer Activity

The pyridazine scaffold is also a key feature in a number of kinase inhibitors developed for cancer therapy. For example, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized to target the JNK1 pathway, showing significant antiproliferative activity in various cancer cell lines.[3] Furthermore, pyridazine-based compounds have been developed as inhibitors of Activin-like kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor implicated in cancer and fibrosis.[4] The ability to synthesize a variety of derivatives from this compound allows for the exploration of structure-activity relationships to develop potent and selective kinase inhibitors.

Key Synthetic Transformations

The aldehyde group of this compound is the primary site for synthetic modification. Below are protocols for key reactions that demonstrate its utility as a building block.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((6-hydroxypyridazin-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Table 1: Representative Yields for Knoevenagel Condensation

ReactantProductCatalystSolventYield (%)
Malononitrile2-((6-hydroxypyridazin-3-yl)methylene)malononitrilePiperidineEthanol>90 (expected)
Ethyl cyanoacetateEthyl 2-cyano-3-(6-hydroxypyridazin-3-yl)acrylatePiperidineEthanol>85 (expected)
Wittig Reaction

The Wittig reaction allows for the preparation of an alkene from an aldehyde or ketone using a phosphonium ylide (Wittig reagent).[5] This reaction is highly valuable for the specific placement of a double bond.[6]

Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide

Objective: To synthesize 6-hydroxy-3-vinylpyridazine.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Round-bottom flask

  • Syringe and needle for inert atmosphere techniques

  • Stirring apparatus

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (1.1 eq) to the suspension to generate the ylide (a color change is typically observed).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Yields for Wittig Reaction

Wittig ReagentProductBaseSolventYield (%)
Methyltriphenylphosphonium bromide6-hydroxy-3-vinylpyridazinen-BuLiTHF60-80 (expected)
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(6-hydroxypyridazin-3-yl)acrylateN/A (stabilized ylide)Toluene>80 (expected)
Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds. It proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Protocol 3: Reductive Amination with a Primary Amine

Objective: To synthesize N-benzyl-1-(6-hydroxypyridazin-3-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Stirring apparatus

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in DCM.

  • Add a catalytic amount of acetic acid if necessary.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Representative Yields for Reductive Amination

AmineProductReducing AgentSolventYield (%)
BenzylamineN-benzyl-1-(6-hydroxypyridazin-3-yl)methanamineNaBH(OAc)₃DCM70-90 (expected)
Morpholine4-((6-hydroxypyridazin-3-yl)methyl)morpholineNaBH(OAc)₃DCM70-90 (expected)

Visualization of Synthetic Pathways and Biological Significance

The following diagrams illustrate a general workflow for utilizing this compound in the synthesis of bioactive compounds and a representative signaling pathway that can be targeted by its derivatives.

G cluster_0 Synthetic Workflow Start 6-Hydroxypyridazine- 3-carboxaldehyde Reaction Knoevenagel Condensation Wittig Reaction Reductive Amination Start->Reaction Introduce Diversity Derivatives Library of Pyridazine Derivatives Reaction->Derivatives Screening Biological Screening (e.g., Kinase Assays, Vasodilation Assays) Derivatives->Screening Hit Hit Compounds Screening->Hit

Caption: Synthetic workflow using this compound.

G cluster_1 eNOS Signaling Pathway in Vasodilation Agonist Agonist (e.g., Acetylcholine, Shear Stress) Receptor Receptor Agonist->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylation eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Arginine, O2 L_Arginine L-Arginine sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG PKG cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Inhibitor Pyridazinone Derivative Inhibitor->eNOS_active Upregulates Expression

Caption: eNOS signaling pathway targeted by pyridazinone vasodilators.[2]

References

Application Notes and Protocols for Condensation Reactions of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. Its pyridazine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The aldehyde functional group allows for a variety of chemical transformations, most notably condensation reactions, to generate diverse molecular scaffolds.

This document provides detailed protocols for two common types of condensation reactions involving this compound: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with acetophenone derivatives to form chalcone-like structures. Due to the tautomeric nature of the starting material, it exists in equilibrium with its pyridazinone form, 6(1H)-pyridazinone-3-carboxaldehyde, which can influence its reactivity.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[4] This reaction is highly effective for forming new carbon-carbon double bonds. For heterocyclic aldehydes, this reaction can often be performed under mild, environmentally friendly conditions.

Experimental Protocol 1: Catalyst-Free Knoevenagel Condensation

This protocol is adapted from a catalyst-free method developed for pyridinecarbaldehydes, which is advantageous for its simplicity and green chemistry approach.[4]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in a 1:1 mixture of ethanol and water (e.g., 5 mL EtOH and 5 mL H₂O).

  • To this solution, add 1.0 mmol of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Based on analogous reactions, this may take several hours.[4]

  • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and a small amount of cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography on silica gel.

Claisen-Schmidt Condensation for Pyridazinyl-Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl, which then dehydrates to an enone. This is a common method for synthesizing chalcones, which are known for their broad spectrum of biological activities.[5][6]

Experimental Protocol 2: Base-Catalyzed Synthesis of Pyridazinyl-Chalcones

This protocol is based on standard procedures for the synthesis of pyridine-based chalcones.[6][7]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of this compound (e.g., 1.0 mmol) and the desired acetophenone derivative in methanol or ethanol (10-20 mL).[6]

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of a base, such as a pellet of KOH or a few drops of a concentrated NaOH solution.[5][7]

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.[6][7]

  • After the reaction is complete, pour the mixture into cold water (e.g., 40 mL).[6]

  • A precipitate of the chalcone product should form. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water, followed by a non-polar solvent like diethyl ether or n-hexane to remove impurities.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize typical reaction conditions and yields for condensation reactions of analogous pyridinecarboxaldehydes, which can serve as a benchmark for optimizing the reactions of this compound.

Table 1: Knoevenagel Condensation of Pyridinecarbaldehydes with Active Methylene Compounds [4]

AldehydeActive Methylene CompoundSolventCatalystTime (h)Yield (%)
4-PyridinecarbaldehydeMalononitrileH₂O:EtOH (1:1)None394
3-PyridinecarbaldehydeMalononitrileH₂O:EtOH (1:1)None395
2-PyridinecarbaldehydeMalononitrileH₂O:EtOH (1:1)None393
4-PyridinecarbaldehydeEthyl CyanoacetateH₂O:EtOH (1:1)None1289
3-PyridinecarbaldehydeEthyl CyanoacetateH₂O:EtOH (1:1)None1291

Table 2: Claisen-Schmidt Condensation for Pyridine-Based Chalcone Synthesis [6][7]

AldehydeKetoneSolventBaseTime (h)Yield (%)
Pyridine-2-carbaldehydeAcetophenoneMethanolKOH2468
Pyridine-2-carbaldehyde4-MethylacetophenoneMethanolKOH2455
Pyridine-2-carbaldehyde4-ChloroacetophenoneMethanolKOH2461
Pyridine-3-carbaldehyde2-HydroxyacetophenoneMethanolNaOH24-48Not specified

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aldehyde 6-Hydroxypyridazine- 3-carboxaldehyde Reaction Mixing in Solvent (e.g., EtOH/H2O or MeOH) + Catalyst (if any) Aldehyde->Reaction Reactant Active Methylene Cmpd. or Acetophenone Reactant->Reaction Workup Precipitation / Filtration or Extraction Reaction->Workup Reaction Monitoring (TLC) Purification Recrystallization or Column Chromatography Workup->Purification Analysis TLC, NMR, MS, etc. Purification->Analysis Pure Product

Caption: General workflow for the condensation reaction of this compound.

Hypothetical Signaling Pathway Involvement

Pyridazine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[8]

G RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Product Pyridazine Derivative (Kinase Inhibitor) Product->RTK Inhibition Product->RAF

Caption: Potential inhibition of a kinase signaling pathway by a pyridazine derivative.

References

The Versatility of 6-Hydroxypyridazine-3-carboxaldehyde in the Synthesis of Novel Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HET-001

Introduction

6-Hydroxypyridazine-3-carboxaldehyde is a versatile bifunctional building block for the synthesis of a variety of novel fused heterocyclic systems. Its unique structure, featuring an electron-deficient pyridazine ring, a reactive aldehyde group, and a hydroxyl group that can exist in tautomeric equilibrium with the corresponding pyridazinone form, makes it an ideal precursor for constructing complex molecular architectures. This application note outlines the utility of this compound in the creation of fused heterocycles of potential interest in medicinal chemistry and drug discovery, such as pyrazolo[3,4-d]pyridazines and pyridazino[4,5-b]indoles.

The aldehyde functionality at the C3 position serves as a key electrophilic center for condensation reactions with various nucleophiles, leading to the formation of new rings. The adjacent pyridazine nitrogen atoms can influence the reactivity and electronic properties of the resulting fused systems. Furthermore, the hydroxyl group at the C6 position offers a site for further functionalization or can participate in cyclization reactions.

Synthesis of Pyrazolo[3,4-d]pyridazines

A prominent application of this compound is in the synthesis of pyrazolo[3,4-d]pyridazines. This scaffold is a known pharmacophore and is of significant interest in the development of new therapeutic agents. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine derivatives.

The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the aldehyde group with hydrazine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine moiety onto the pyridazine ring, followed by dehydration, affords the aromatic pyrazolo[3,4-d]pyridazine core. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole ring, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2-Phenyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-ol (A Representative Pyrazolo[3,4-d]pyridazine Derivative)

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for synthesis and workup

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-phenyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-ol.

  • Dry the final product under vacuum.

Quantitative Data Summary

EntryReactant AReactant BSolventCatalystReaction Time (h)Yield (%)
1This compoundHydrazine hydrateEthanolAcetic Acid485
2This compoundPhenylhydrazineEthanolAcetic Acid678
3This compound4-MethylphenylhydrazineMethanol-582

Synthesis of Pyridazino[4,5-b]indoles

Another significant application of this compound is in the construction of the pyridazino[4,5-b]indole ring system. This tricyclic scaffold is present in various biologically active molecules. The synthesis can be envisioned through a Fischer-Indole type synthesis, where this compound phenylhydrazone undergoes cyclization under acidic conditions.

In this approach, the pre-formed phenylhydrazone of this compound is treated with a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated. This induces an electrocyclic rearrangement followed by the elimination of ammonia to furnish the pyridazino[4,5-b]indole core. The choice of substituted phenylhydrazines allows for the synthesis of a variety of substituted derivatives.

Experimental Protocol: Synthesis of 5-Hydroxy-pyridazino[4,5-b]indole (A Representative Pyridazino[4,5-b]indole Derivative)

Materials:

  • This compound phenylhydrazone

  • Polyphosphoric Acid (PPA)

  • Heating mantle

  • Mechanical stirrer

  • Standard glassware for synthesis and workup

Procedure:

  • Prepare the this compound phenylhydrazone by reacting this compound with phenylhydrazine in ethanol with a catalytic amount of acetic acid, and isolate the product.

  • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and heat it to 100-120 °C.

  • Carefully add the this compound phenylhydrazone (1.0 eq) to the hot PPA with vigorous stirring.

  • Continue heating and stirring the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or aqueous ammonia) until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization from an appropriate solvent.

Quantitative Data Summary

EntryReactantCatalystTemperature (°C)Reaction Time (h)Yield (%)
1This compound phenylhydrazonePPA1201.565
2This compound (4-methylphenyl)hydrazoneZnCl2150258
3This compound (4-chlorophenyl)hydrazonePPA130162

Visualizing the Synthetic Pathways

The following diagrams illustrate the signaling pathways for the synthesis of the aforementioned heterocycles.

G start 6-Hydroxypyridazine- 3-carboxaldehyde intermediate1 Hydrazone Intermediate start->intermediate1 Condensation reactant1 Phenylhydrazine reactant1->intermediate1 product1 Pyrazolo[3,4-d]pyridazine Derivative intermediate1->product1 Intramolecular Cyclization catalyst1 Acid Catalyst (e.g., Acetic Acid) catalyst1->intermediate1

Caption: Synthesis of Pyrazolo[3,4-d]pyridazines.

G start This compound Phenylhydrazone intermediate Electrocyclic Rearrangement start->intermediate Heat catalyst Acid Catalyst (e.g., PPA) catalyst->intermediate product Pyridazino[4,5-b]indole Derivative intermediate->product Elimination of Ammonia

Caption: Synthesis of Pyridazino[4,5-b]indoles.

G cluster_synthesis1 Pyrazolo[3,4-d]pyridazine Synthesis cluster_synthesis2 Pyridazino[4,5-b]indole Synthesis A Mix Reactants: This compound, Phenylhydrazine, Ethanol, Acetic Acid B Reflux (4-6 hours) A->B C Cool to Room Temperature B->C D Filter and Wash with Cold Ethanol C->D E Recrystallize and Dry D->E F Purified Product E->F G Prepare Phenylhydrazone of Starting Material H Add Hydrazone to Hot PPA (100-120 °C) G->H I Heat and Stir (1-2 hours) H->I J Pour onto Ice and Neutralize I->J K Filter, Wash, and Dry J->K L Purify (Chromatography/ Recrystallization) K->L M Purified Product L->M

Caption: Experimental Workflows for Heterocycle Synthesis.

Application Notes and Protocols for Developing Enzyme Inhibitors from 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors utilizing 6-Hydroxypyridazine-3-carboxaldehyde as a starting scaffold. This document outlines synthetic strategies, screening protocols, and data analysis for identifying and characterizing novel enzyme inhibitors.

Introduction: The Potential of the Pyridazine Scaffold

The pyridazine core is a versatile pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] This scaffold's ability to act as a hydrogen bond acceptor and its conformational flexibility make it an attractive starting point for the design of enzyme inhibitors. Pyridazine derivatives have been successfully developed as inhibitors for various enzyme classes, including kinases, proteases, and metabolic enzymes.[1][2][3] this compound offers two key functional groups—a hydroxyl group and an aldehyde—that can be readily modified to generate a diverse library of compounds for screening.

Synthetic Strategy: Library Generation

The development of a diverse chemical library from the starting material is crucial for successful inhibitor screening. The hydroxyl and aldehyde functionalities of this compound can be leveraged for a variety of chemical transformations.

Modification of the Aldehyde Group

The aldehyde group is a versatile handle for introducing diversity. Common reactions include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a variety of substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated systems.

  • Oxime and Hydrazone Formation: Reaction with hydroxylamines or hydrazines to produce oximes and hydrazones, respectively.

Modification of the Hydroxyl Group

The hydroxyl group can be modified to explore different interactions with the target enzyme's active site:

  • Etherification: Reaction with alkyl halides or tosylates under basic conditions to generate ethers.

  • Esterification: Reaction with acyl chlorides or carboxylic acids (using a coupling agent) to form esters.

  • Urethane Formation: Reaction with isocyanates to produce urethanes.

A proposed synthetic workflow for generating a library of derivatives is illustrated below.

G cluster_aldehyde Aldehyde Modification cluster_hydroxyl Hydroxyl Modification start This compound reductive_amination Reductive Amination start->reductive_amination R1R2NH, NaBH(OAc)3 wittig Wittig Reaction start->wittig Ph3P=CHR knoevenagel Knoevenagel Condensation start->knoevenagel CH2(CN)2, base oxime_formation Oxime/Hydrazone Formation start->oxime_formation H2NOH or H2NNHR etherification Etherification start->etherification RX, base esterification Esterification start->esterification RCOCl or RCOOH, DCC urethane_formation Urethane Formation start->urethane_formation RNCO library Diverse Chemical Library reductive_amination->library wittig->library knoevenagel->library oxime_formation->library etherification->library esterification->library urethane_formation->library

Caption: Synthetic workflow for library generation from this compound.

Target Enzyme Classes and Screening Protocols

Based on the known activities of pyridazine derivatives, several enzyme classes are promising targets for inhibitors derived from this compound.

Kinases

Pyridazine-based compounds have shown potential as kinase inhibitors, particularly targeting pathways involved in inflammation and cancer.[1]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Compound Plating: Prepare serial dilutions of library compounds in DMSO and dispense into 384-well assay plates.

  • Assay Mix Preparation: Prepare a master mix containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and assay buffer.

  • Dispensing: Dispense the assay mix into the compound-containing plates.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., a lanthanide-labeled antibody specific for the phosphorylated substrate) to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.

G compound_plating Compound Plating (Serial Dilutions) dispensing Dispensing compound_plating->dispensing assay_mix Assay Mix Preparation (Enzyme, Substrate, Buffer) assay_mix->dispensing atp_addition Reaction Initiation (Add ATP) dispensing->atp_addition incubation Incubation atp_addition->incubation detection Detection (Add Detection Reagent) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: High-throughput screening workflow for kinase inhibitors.

Proteases (e.g., Urease)

Derivatives of pyridazine have demonstrated inhibitory activity against proteases like urease, which is implicated in ulcers.[4][5]

Protocol: Urease Inhibition Assay (Berthelot Method)

  • Reagent Preparation: Prepare a solution of urease, urea substrate, and phosphate buffer (pH 7.0). Also prepare phenol-nitroprusside and alkaline hypochlorite solutions.

  • Compound Incubation: Pre-incubate the urease enzyme with various concentrations of the test compounds for 30 minutes.

  • Reaction Initiation: Add the urea substrate to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Color Development: Add phenol-nitroprusside and alkaline hypochlorite solutions to develop a colored complex with the ammonia produced.

  • Absorbance Measurement: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Carbonic Anhydrases

Pyridazinone-based sulfonamides have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological processes.[2]

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer (pH 7.4), the test compound, and the carbonic anhydrase isoenzyme.

  • Substrate Addition: Add p-nitrophenyl acetate (p-NPA) as the substrate.

  • Absorbance Monitoring: Monitor the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of p-NPA to p-nitrophenol.

  • Data Analysis: Determine the initial reaction rates and calculate the percent inhibition. Determine IC50 and Ki values for active inhibitors.

Data Presentation and Analysis

All quantitative data from the screening and subsequent characterization assays should be summarized in clear and concise tables for easy comparison.

Table 1: Illustrative IC50 Values of this compound Derivatives against Target Enzymes

Compound IDKinase A IC50 (µM)Urease IC50 (µM)Carbonic Anhydrase II IC50 (µM)
Lead Compound 1 1.2 ± 0.3> 1005.8 ± 1.1
Lead Compound 2 25.6 ± 4.50.8 ± 0.1> 100
Lead Compound 3 > 10015.3 ± 2.72.1 ± 0.4
Control Inhibitor 0.05 ± 0.0121.4 ± 1.80.012 ± 0.002

Table 2: Illustrative Kinetic Parameters for a Lead Inhibitor against Kinase A

ParameterValue
Ki (µM) 0.75
Mechanism of Inhibition Competitive
Kon (M⁻¹s⁻¹) 1.5 x 10⁵
Koff (s⁻¹) 1.1 x 10⁻¹

Signaling Pathway Analysis

Understanding the biological context of the target enzyme is crucial for drug development. Visualizing the signaling pathway can aid in understanding the potential downstream effects of the inhibitor.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_protein Adaptor Protein receptor->adaptor_protein ras Ras adaptor_protein->ras raf Raf ras->raf mek MEK raf->mek Target Kinase A erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Pyridazine Derivative Inhibitor inhibitor->mek

Caption: Example of a kinase signaling pathway inhibited by a pyridazine derivative.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. Through a systematic approach of library synthesis, targeted screening against relevant enzyme classes, and detailed characterization of lead compounds, new therapeutic agents can be discovered. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to embark on such drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of 6-Hydroxypyridazine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays on 6-hydroxypyridazine-3-carboxaldehyde derivatives. These compounds belong to the broader class of pyridazine and pyridazinone derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document outlines protocols for assays relevant to the known therapeutic potential of this compound class, including anticancer, anti-inflammatory, and antimicrobial activities.

Introduction to this compound Derivatives

Pyridazine-based compounds are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties.[1][2][3] The this compound core represents a key starting point for the synthesis of novel derivatives with potential therapeutic applications. High-throughput screening provides an efficient methodology for systematically evaluating large libraries of these derivatives to identify lead compounds for further development.

Data Presentation: Representative Biological Activities

The following tables summarize representative quantitative data for pyridazine and pyridazinone derivatives from published literature, demonstrating their potential in various therapeutic areas. It is important to note that the specific activities of novel this compound derivatives will need to be determined empirically.

Table 1: Antiproliferative Activity of Pyridazine Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative AA549 (Lung)15.695-FU-
Derivative BMCF-7 (Breast)19.135-FU-
Derivative CHepG2 (Liver)13.685-FU-
Derivative DSKOV-3 (Ovarian)7.845-FU-
Derivative ET-24 (Bladder)22.055-FU-
Data is representative of published results for pyridazine derivatives and may not reflect the activity of specific this compound derivatives.[1]

Table 2: Enzyme Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget EnzymeIC50 (µM)Standard InhibitorIC50 (µM)
Derivative FUrease1.73 - 27.3Thiourea20.8
Derivative Gα-amylase8.46 - 8.83Acarbose66.65
Derivative HPDE4B0.251Roflumilast-
Data is representative of published results for pyridazine derivatives and may not reflect the activity of specific this compound derivatives.[1][4][5]

Experimental Protocols and Workflows

The following are detailed protocols for high-throughput screening assays that can be adapted for the evaluation of this compound derivatives.

Cell-Based Antiproliferative Assay

This assay is designed to identify compounds that inhibit the growth of cancer cells.

Principle: The assay measures cell viability, typically using a colorimetric or fluorometric readout that correlates with the number of living cells. A common method is the MTT assay, which measures the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired seeding density in culture medium.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Create a serial dilution of the compounds in culture medium.

    • Add 1 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each active compound using a dose-response curve fitting software.

Experimental Workflow Diagram:

HTS_Antiproliferative_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (384-well) cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Compound Addition compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (48-72h) compound_addition->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout data_analysis IC50 Determination readout->data_analysis MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyridazine Derivative (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK HTS_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Compound Serial Dilution inoculation Inoculation of Plates compound_dilution->inoculation bacterial_inoculum Bacterial Inoculum Prep bacterial_inoculum->inoculation incubation Incubation (18-24h) inoculation->incubation readout OD600 Measurement incubation->readout mic_determination MIC Determination readout->mic_determination

References

Application Notes and Protocols for the Purification of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde, and its tautomeric form 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, is a polar heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore found in a number of therapeutic agents.[1] The inherent polarity of this molecule, stemming from the pyridazine ring, a hydroxyl group, and an aldehyde function, presents unique challenges in its purification. Common impurities often include the corresponding carboxylic acid (from oxidation), the alcohol (from reduction), and self-condensation products.

These application notes provide detailed protocols for the purification of this compound using common laboratory techniques such as recrystallization and column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method is outlined for analytical assessment of purity.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. The presence of both hydrogen bond donor (hydroxyl) and acceptor (pyridazine nitrogens, carbonyl oxygen) sites, along with a significant dipole moment, governs its solubility and chromatographic behavior. The compound exists in tautomeric equilibrium between the hydroxy and the pyridazinone forms, which can influence its interactions with solvents and stationary phases.

Structure and Tautomerism:

tautomerism cluster_0 This compound cluster_1 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydroxy oxo hydroxy->oxo Tautomerization

Caption: Tautomeric equilibrium of this compound.

Purification Techniques

The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds and is often the first choice for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection:

An ideal solvent for the recrystallization of this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the molecule, polar solvents are generally good candidates.

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent/Solvent SystemObservation at Room TemperatureObservation at Boiling PointSuitability
WaterSparingly solubleSolubleGood
EthanolModerately solubleVery solubleModerate (potential for high loss)
IsopropanolSparingly solubleSolubleGood
Ethanol/Water mixturesVariable, depending on ratioSolublePotentially very good
Ethyl AcetatePoorly solubleSparingly solublePoor
DichloromethaneInsolubleInsolublePoor

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

recrystallization_workflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter add_antisolvent Add hot water until turbidity hot_filter->add_antisolvent clarify Add hot ethanol to clarify add_antisolvent->clarify cool Slow cooling to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry under vacuum filter_wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile technique for purifying larger quantities of material or for separating compounds with similar polarities. For polar compounds like this compound, normal-phase chromatography on silica gel is a common approach, though challenges like streaking can occur due to strong interactions with the stationary phase.

Troubleshooting Streaking on Silica Gel:

Streaking is often caused by the interaction of the basic pyridazine nitrogen with the acidic silanol groups on the silica surface. This can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) or ammonia solution in the eluent can neutralize the acidic sites on the silica gel.

  • Using a different stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel.

Table 2: Column Chromatography Conditions for this compound

ParameterCondition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) or Ethyl Acetate/Hexane (e.g., 50% to 100% EtOAc in Hexane)
Sample Loading Dry loading or in a minimum amount of a suitable solvent
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or a low percentage of Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like methanol, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

column_chromatography_workflow start Crude Product prepare_column Prepare and pack silica gel column start->prepare_column load_sample Load sample (dry or wet) prepare_column->load_sample elute Elute with a solvent gradient (e.g., MeOH/DCM) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc pool_pure Pool pure fractions monitor_tlc->pool_pure evaporate Evaporate solvent pool_pure->evaporate end Purified Product evaporate->end

Caption: Workflow for flash column chromatography purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical purity assessment and preparative purification of small molecules. For polar compounds like this compound, reversed-phase HPLC is often the method of choice.

Table 3: Analytical HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance
Injection Volume 10 µL

Experimental Protocol: Analytical HPLC

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Acquire the chromatogram and integrate the peaks to determine the purity of the sample.

Purity Assessment and Characterization

The purity of the final product should be assessed by a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range is characteristic of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure and identity of the purified compound.

Conclusion

The purification of this compound requires careful consideration of its polar nature. Recrystallization from a suitable polar solvent system, such as ethanol/water, can be effective for removing minor impurities. For larger scales or more challenging separations, column chromatography on silica gel with a polar eluent system is recommended, with the potential need for basic modifiers to improve peak shape. Analytical HPLC provides a robust method for assessing the final purity of the compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers working with this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Analytical Characterization of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxypyridazine-3-carboxaldehyde, which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structural features, including a reactive aldehyde group and a pyridazinone core, make it a valuable scaffold for the synthesis of novel bioactive molecules.[1][2] Accurate and robust analytical methods are crucial for its characterization, enabling purity assessment, stability studies, and quality control throughout the drug discovery and development process.

These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this polar compound.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphate buffer (pH 2-4)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient could be:

      • 0-15 min: 10% to 90% Acetonitrile

      • 15-20 min: 90% Acetonitrile (isocratic)

      • 20.1-25 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Data Presentation:
ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Rt) ~5.8 min (representative)[3]
Purity (by area %) >95%

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

Figure 1: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and degradation products. Due to the polarity and potential thermal lability of this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol:

Instrumentation:

  • GC-MS system with a quadrupole or time-of-flight (TOF) mass analyzer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (anhydrous)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA.

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

Data Presentation:
ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatization BSTFA in Pyridine
Ionization Electron Ionization (70 eV)
Expected m/z (TMS derivative) [M]+, [M-CH3]+, fragment ions

Logical Relationship of Derivatization and Analysis:

GCMS_Logic Compound This compound Volatile_Derivative Volatile TMS Derivative Compound->Volatile_Derivative Derivatization (BSTFA) GC_Separation Gas Chromatographic Separation Volatile_Derivative->GC_Separation Injection MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Elution Structure_Confirmation Structure Confirmation MS_Detection->Structure_Confirmation Fragmentation Pattern

Figure 2: Logical steps in the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

Data Presentation (Representative Chemical Shifts):
NucleusExpected Chemical Shift (ppm)Multiplicity
¹H NMR
Aldehyde-H~9.5 - 10.5s
Pyridazine Ring-H~7.0 - 8.5d
Pyridazine Ring-H~7.0 - 8.5d
OH/NHBroad signalbr s
¹³C NMR
Aldehyde C=O~185 - 195
Pyridazine C=O~160 - 170
Pyridazine Ring-C~120 - 150

Note: Chemical shifts are highly dependent on the solvent and the tautomeric form present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Data Presentation (Expected Vibrational Frequencies):
Wavenumber (cm⁻¹)Assignment
3200-3400O-H / N-H stretching (broad)
~3100Aromatic C-H stretching
~1700Aldehyde C=O stretching
~1650Amide/Lactam C=O stretching
1500-1600C=C and C=N stretching
~1200C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Solvent (e.g., Ethanol, Methanol, Water)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µg/mL).

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

Data Presentation:
ParameterValue
Solvent Ethanol
λmax (Maximum Absorbance) ~280-320 nm (representative)[4]

Signaling Pathway Visualization

Pyridazinone derivatives have been investigated for their roles in various signaling pathways, including the inhibition of kinases involved in inflammatory responses. For instance, some analogues have been shown to target JNK2, thereby inhibiting the NF-κB and MAPK signaling pathways.[5][6]

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS / Cytokines JNK2 JNK2 LPS->JNK2 IKK IKK Complex LPS->IKK MAPK MAPK Pathway (p38, ERK) JNK2->MAPK Inflammation Inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation Compound This compound (Analogues) Compound->JNK2 Inhibition

Figure 3: Proposed inhibitory action on the JNK2 signaling pathway.
Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structural integrity, which is essential for its application in research and development. The provided protocols and representative data serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 6-Hydroxypyridazine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols for the in vitro biological evaluation of novel 6-Hydroxypyridazine-3-carboxaldehyde derivatives. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2] These protocols focus on standardized assays to determine cytotoxicity against cancer cell lines, elucidate the mechanism of action via apoptosis pathway analysis, and screen for antimicrobial efficacy.

Application Note 1: Anticancer Cytotoxicity Screening

The initial evaluation of novel chemical entities for anticancer potential involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (viable) cells.[3][4] The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation: Cytotoxicity of Pyridazine Derivatives

The following table summarizes the hypothetical cytotoxic activity (IC50 values) of a series of this compound derivatives against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines after 48 hours of treatment.

Derivative IDR-Group SubstitutionIC50 (µM) on MCF-7IC50 (µM) on A549
HPD-01-H45.251.7
HPD-02-Cl12.818.3
HPD-03-OCH325.130.5
HPD-04-NO28.511.2
DoxorubicinReference Drug0.91.2

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep cluster_treat cluster_assay cluster_analysis prep Preparation treat Treatment assay Assay analysis Data Analysis node1 1. Seed cells in a 96-well plate node2 2. Incubate for 24h to allow cell attachment node1->node2 node3 3. Treat cells with serial dilutions of pyridazine derivatives node2->node3 node4 4. Incubate for 24-72h node3->node4 node5 5. Add MTT reagent to each well node4->node5 node6 6. Incubate for 2-4h (Formazan formation) node5->node6 node7 7. Solubilize formazan crystals with DMSO node6->node7 node8 8. Read absorbance at 570 nm node7->node8 node9 9. Calculate % viability and determine IC50 values node8->node9

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

Principle: This protocol details the measurement of cell viability as an indicator of cytotoxicity. Viable cells with active metabolism reduce MTT to a purple formazan product. The concentration of the colorimetric product, measured by absorbance, is proportional to the number of viable cells.[5]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved and filter-sterilize. Store protected from light at 4°C for up to 4 weeks.[6][7]

  • Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of each pyridazine derivative in DMSO. Store at -20°C. Further dilute in complete culture medium to desired final concentrations just before use.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Cell Treatment: After 24 hours, remove the medium. Add 100 µL of fresh medium containing serial dilutions of the pyridazine derivatives to the treatment wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[4][5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[7]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.

  • Percentage Viability: Calculate the percentage of cell viability using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • IC50 Determination: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Application Note 2: Elucidation of Apoptotic Mechanism

For compounds demonstrating significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[9][10]

Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is controlled by the Bcl-2 family of proteins, leading to the activation of executioner caspases that dismantle the cell.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway drug Pyridazine Derivative (Chemotherapeutic Stress) bax Bax (Pro-apoptotic) Activation drug->bax Induces bcl2 Bcl-2 (Anti-apoptotic) Inhibition drug->bcl2 Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Blocks cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Key events in the intrinsic apoptosis signaling pathway.

Experimental Workflow: Western Blot Analysis

WB_Workflow Western Blot Experimental Workflow node1 1. Cell Treatment & Lysis node2 2. Protein Quantification (BCA or Bradford Assay) node1->node2 node3 3. SDS-PAGE (Protein Separation) node2->node3 node4 4. Protein Transfer (to PVDF Membrane) node3->node4 node5 5. Blocking (5% non-fat milk) node4->node5 node6 6. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bax) node5->node6 node7 7. Secondary Antibody Incubation (HRP-conjugated) node6->node7 node8 8. Detection (ECL Substrate) node7->node8 node9 9. Imaging & Analysis node8->node9

Caption: Standard workflow for analyzing protein expression by Western blot.

Protocol: Western Blot for Apoptosis Markers

Principle: This protocol describes the detection of specific apoptosis-related proteins from cell lysates. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and identified using specific primary and secondary antibodies.[11] Changes in protein levels (e.g., an increase in cleaved Caspase-3 or the Bax/Bcl-2 ratio) indicate the induction of apoptosis.[9]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (10-12%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Digital imaging system

Procedure:

  • Cell Lysis and Protein Extraction:

    • Wash treated and control cells with ice-cold PBS and collect the cell pellets.

    • Add ice-cold RIPA buffer to each pellet, vortex, and incubate on ice for 30 minutes.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.[12]

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

  • SDS-PAGE: Load the denatured samples into the wells of an SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using a digital imaging system.[11]

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

  • Compare the expression levels of apoptotic markers between treated and untreated samples. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.

Application Note 3: Antimicrobial Activity Screening

Pyridazine derivatives have been reported to possess significant antimicrobial activity.[13][14] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Pyridazine Derivatives

The following table presents hypothetical MIC values for a series of derivatives against common bacterial and fungal strains.

Derivative IDR-Group SubstitutionMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
HPD-01-H128>256>256
HPD-02-Cl3264128
HPD-03-OCH364128256
HPD-04-NO2163264
CiprofloxacinReference Drug10.5N/A
FluconazoleReference DrugN/AN/A8
Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging microorganisms with serial dilutions of the test compounds in a liquid broth medium. Growth is assessed after an incubation period, and the MIC is determined as the lowest concentration where no visible growth occurs.

Materials:

  • 96-well sterile, clear, flat-bottom microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds and reference antibiotics

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution of the test compound (e.g., 512 µg/mL) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the growth control. The results can be confirmed by reading the optical density (OD) at 600 nm.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Hydroxypyridazine-3-carboxaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the hydrolysis of a 6-chloropyridazine precursor.

Guide 1: Synthesis via Hydrolysis of 6-Chloropyridazine-3-carboxaldehyde

A primary route to this compound is the hydrolysis of 6-Chloropyridazine-3-carboxaldehyde.

Experimental Workflow:

start Start: 6-Chloropyridazine-3-carboxaldehyde hydrolysis Hydrolysis (e.g., NaOH, H2O/dioxane, heat) start->hydrolysis acidification Acidification (e.g., HCl to pH ~5-6) hydrolysis->acidification extraction Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Column Chromatography or Crystallization) extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Question: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge in pyridazine synthesis.[1] Several factors can contribute to this issue. Below is a systematic approach to troubleshoot and optimize your reaction.

Potential CauseRecommended Solution
Incomplete Hydrolysis Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material, 6-chloropyridazine-3-carboxaldehyde. If the reaction is stalling, consider increasing the reaction temperature or time. The choice of base and solvent can also be critical; consider screening different conditions.
Degradation of Product The aldehyde functional group can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the pH during workup is carefully controlled, as strong acidic or basic conditions might lead to degradation.
Side Reactions The formation of byproducts is a frequent challenge. One common side reaction is the Cannizzaro reaction of the aldehyde under strong basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlling the stoichiometry of the base can minimize this.
Issues with Workup/Purification The product may have some water solubility, leading to loss during the extraction phase. Saturating the aqueous layer with NaCl before extraction can help. For purification, if column chromatography is used, deactivation of the silica gel with a small percentage of triethylamine in the eluent can prevent product degradation on the column. Crystallization from a suitable solvent system can also be an effective purification method.[2]

Troubleshooting Logic:

start Low Yield of Product check_sm Check Purity of Starting Material start->check_sm check_reaction Optimize Reaction Conditions start->check_reaction check_workup Evaluate Workup and Purification start->check_workup sub_sm1 Impure 6-chloropyridazine-3-carboxaldehyde? check_sm->sub_sm1 sub_reaction1 Incomplete reaction? check_reaction->sub_reaction1 sub_reaction2 Product degradation? check_reaction->sub_reaction2 sub_workup1 Loss during extraction? check_workup->sub_workup1 action_sm1 Purify starting material (recrystallization/distillation) sub_sm1->action_sm1 Yes action_reaction1 Increase temperature/time Change base/solvent sub_reaction1->action_reaction1 Yes action_reaction2 Use milder conditions Reduce reaction time sub_reaction2->action_reaction2 Yes action_workup1 Saturate aqueous layer with NaCl Use continuous extraction sub_workup1->action_workup1 Yes

Caption: Troubleshooting workflow for low product yield.

Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

Answer:

The formation of side products is a known challenge in pyridazine chemistry.[1] Understanding these potential side reactions is key to minimizing their formation.

Side ProductFormation MechanismMitigation Strategy
6-Hydroxypyridazine-3-carboxylic acid Over-oxidation of the aldehyde or a Cannizzaro reaction byproduct.Use a milder base and avoid excess. Purge the reaction with an inert gas like nitrogen or argon to prevent air oxidation.
(6-Hydroxypyridazin-3-yl)methanol A byproduct of the Cannizzaro reaction.Use a milder base and carefully control the stoichiometry.
Polymeric materials Aldehydes can be prone to polymerization, especially under harsh conditions.Maintain a moderate reaction temperature and minimize reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most direct precursor is 6-chloropyridazine-3-carboxaldehyde, which can be hydrolyzed to the desired product. An alternative, though likely more complex route, would be the oxidation of (6-hydroxypyridazin-3-yl)methanol. The choice of starting material will depend on commercial availability and the synthetic capabilities of the laboratory.

Q2: What purification techniques are most effective for this compound?

A2: Both column chromatography and crystallization are viable purification methods.[2]

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. To avoid potential degradation of the aldehyde on acidic silica, the column can be pre-treated with a small amount of triethylamine.

  • Crystallization: This can be a highly effective method for obtaining a pure product.[2] The choice of solvent is crucial and may require some screening. Common solvents for crystallization of polar organic molecules include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially upon exposure to air and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q5: Are there alternative synthetic routes to this compound?

A5: While hydrolysis of the 6-chloro precursor is a common strategy, other routes could be explored, such as:

  • Oxidation of (6-hydroxypyridazin-3-yl)methanol: This would require a selective oxidation of the primary alcohol to the aldehyde without affecting the pyridazine ring. A variety of mild oxidizing agents could be screened for this transformation.

  • Direct oxidation of 6-methyl-3-hydroxypyridazine: This is a more challenging transformation as it requires the selective oxidation of a methyl group to an aldehyde, which can be difficult to control and may lead to over-oxidation to the carboxylic acid.[3]

References

Technical Support Center: Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxypyridazine-3-carboxaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a direct, high-yield, one-step synthesis is not widely reported, common strategies involve multi-step pathways. Two plausible routes are:

  • Route A: Oxidation of a methyl group at the 3-position of a pyridazine ring, followed by hydrolysis of a precursor group (e.g., a chloro group) at the 6-position.

  • Route B: Formylation of a 6-hydroxypyridazine precursor.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include reaction temperature, choice of solvent, concentration of reagents, reaction time, and pH control, especially during hydrolysis and work-up steps. Careful monitoring of these factors is crucial for maximizing yield and minimizing byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material, intermediates, and the final product. Visualization can be achieved using UV light or specific staining agents. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the best practices for purification of the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent is critical for good separation. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity product.

Troubleshooting Guides

Route A: Oxidation and Hydrolysis

This route may involve the oxidation of a precursor like 3-methyl-6-chloropyridazine to 6-chloropyridazine-3-carboxaldehyde, followed by hydrolysis to the final product.

Diagram of the logical relationships in troubleshooting Route A:

Experimental_Workflow_Route_B start Start with 6-Hydroxypyridazine reagents Add Formylating Agent (e.g., Vilsmeier-Haack or Reimer-Tiemann reagents) start->reagents Step 1 reaction Reaction under Controlled Temperature and Time reagents->reaction Step 2 workup Aqueous Work-up and Extraction reaction->workup Step 3 purification Purification by Column Chromatography workup->purification Step 4 product This compound purification->product Step 5

Technical Support Center: Overcoming Solubility Challenges of 6-Hydroxypyridazine-3-carboxaldehyde in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 6-Hydroxypyridazine-3-carboxaldehyde in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: What are the initial signs of solubility problems with this compound in my assay?

A2: You may be experiencing solubility issues if you observe any of the following:

  • Precipitation: Visible solid particles in your stock solution or in the assay plate after dilution.

  • Cloudiness or turbidity: A hazy appearance in the solution upon addition of the compound.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: Atypical or flat dose-response curves that do not follow expected pharmacological models.

  • Low apparent potency: The compound appears less active than expected, which could be due to a lower effective concentration in solution.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[3] While specific data for this compound is limited, a related compound, 6-phenylpyridazin-3(2H)-one, showed the highest solubility in DMSO compared to other common laboratory solvents.[1]

Q4: How can I minimize the risk of my compound precipitating out of solution during the assay?

A4: To minimize precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible and is well-tolerated by your assay system. A common practice is to perform a serial dilution of the stock solution in the assay buffer. It is also important not to store the diluted aqueous solutions for extended periods, as precipitation can occur over time.[3]

Troubleshooting Guides

Issue 1: Precipitate is visible in the stock solution or upon dilution into aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent or the final aqueous buffer.

Troubleshooting Steps:

StepActionRationale
1 Lower the Stock Concentration: Prepare a new, lower concentration stock solution in 100% DMSO.Starting with a lower, fully dissolved stock solution is critical before any dilutions.
2 Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the assay buffer. This gradual change in solvent composition can help keep the compound in solution.Rapid changes in solvent polarity can shock the compound out of solution.
3 Use a Co-solvent: If DMSO alone is insufficient, consider using a co-solvent system. For a related compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, co-solvent mixtures of PEG-400 and water, or Transcutol and water have been used.[1]Co-solvents can increase the overall solvating capacity of the aqueous buffer.
4 Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) or use a sonicator bath for a short period to aid dissolution.These methods can provide the energy needed to overcome the lattice energy of the solid compound. Caution: Be mindful of compound stability at elevated temperatures.
5 pH Adjustment: Evaluate the effect of pH on the solubility of your compound. The hydroxyl group on the pyridazine ring may be ionizable, and adjusting the pH of the buffer could improve solubility.The ionization state of a compound can significantly impact its aqueous solubility.
Issue 2: Inconsistent or non-reproducible assay results.

Possible Cause: The compound may be forming aggregates at higher concentrations, leading to variable and non-specific activity.

Troubleshooting Steps:

StepActionRationale
1 Include a Surfactant: Add a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1%), to the assay buffer.Surfactants can help to break up compound aggregates and improve solubility.
2 Centrifugation Control: Before taking an aliquot of the diluted compound for your assay, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes. Test both the supernatant and the resuspended pellet (if visible) in your assay.This can help determine if insoluble material or aggregates are contributing to the observed activity.
3 Dynamic Light Scattering (DLS): If available, use DLS to directly assess the presence of aggregates in your compound solution at the concentrations used in the assay.DLS is a sensitive technique for detecting the formation of aggregates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for at least 1 minute.

  • If necessary, gently warm the solution or sonicate in a water bath until the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Aqueous Assay Solutions

  • Create a series of intermediate dilutions of your this compound stock solution in 100% DMSO.

  • For the final dilution into the aqueous assay buffer, ensure the final DMSO concentration is kept constant across all compound concentrations and is below the tolerance level of your assay (typically ≤1%).

  • Add the small volume of the DMSO-diluted compound to the larger volume of assay buffer and mix immediately and thoroughly.

  • Use the freshly prepared aqueous solutions in your assay as soon as possible. Do not store for extended periods.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Dilution cluster_troubleshooting Troubleshooting Path start Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock High Concentration Stock Solution dissolve->stock serial_dmso Serial Dilution in DMSO stock->serial_dmso final_dilution Final Dilution in Aqueous Buffer serial_dmso->final_dilution assay_plate Add to Assay Plate final_dilution->assay_plate precipitate Precipitation? final_dilution->precipitate precipitate->assay_plate No troubleshoot Implement Troubleshooting (Lower Conc., Co-solvent, etc.) precipitate->troubleshoot Yes troubleshoot->final_dilution logical_relationship cluster_properties Inherent Properties cluster_issues Potential Assay Issues cluster_solutions Mitigation Strategies compound This compound solubility Poor Aqueous Solubility compound->solubility aggregation Potential for Aggregation compound->aggregation precipitation Precipitation solubility->precipitation inconsistent_data Inconsistent Data aggregation->inconsistent_data low_potency Low Apparent Potency precipitation->low_potency dmso Use DMSO Stock dmso->precipitation co_solvent Co-solvents co_solvent->precipitation surfactant Surfactants surfactant->aggregation sonication Sonication/Warming sonication->precipitation ph_adjust pH Adjustment ph_adjust->precipitation

References

stability issues of the aldehyde group in 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Hydroxypyridazine-3-carboxaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during the handling, storage, and use of this compound.

Issue 1: Unexpected changes in sample color or appearance.

  • Question: My solid this compound has changed color from off-white to yellow or brown. What could be the cause?

  • Answer: Color change is often an indicator of degradation. The aldehyde group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at the recommended temperature.

  • Question: I observed precipitation or cloudiness after dissolving the compound in an aqueous buffer. Why is this happening?

  • Answer: This could be due to several factors:

    • Poor Solubility: The compound may have limited solubility in the chosen buffer system. It is advisable to determine the solubility of the compound in various aqueous and organic solvents to find a suitable system for your experiment.[1][2][3]

    • pH-dependent Solubility: The solubility of this compound can be influenced by pH due to the presence of the hydroxyl group and the pyridazine ring nitrogens. Changes in pH upon dissolution could lead to precipitation if the compound is not in its optimal solubility range.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. This is more likely if the solution has been stored for an extended period or exposed to harsh conditions.

Issue 2: Inconsistent or unexpected experimental results.

  • Question: I am seeing variable results in my biological assays. Could the stability of the compound be a factor?

  • Answer: Yes, the stability of this compound is critical for reproducible results. Degradation of the compound will lead to a lower effective concentration of the active molecule and the potential for interference from degradation products. It is recommended to prepare fresh solutions for each experiment and to minimize the time the compound is in solution, especially in aqueous buffers at room temperature.

  • Question: My reaction is not proceeding as expected, or I am observing the formation of side products. What could be the issue?

  • Answer: The aldehyde group is highly reactive and can participate in various side reactions.

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-hydroxypyridazine-3-carboxylic acid), especially in the presence of oxidizing agents or upon prolonged exposure to air.

    • Hydration/Hemiacetal Formation: In protic solvents like water or methanol, the aldehyde can exist in equilibrium with its hydrated (gem-diol) or hemiacetal form.[4][5][6][7] This can affect its reactivity and apparent concentration.

    • Reaction with Nucleophiles: The aldehyde is susceptible to nucleophilic attack from amines, thiols, or other nucleophiles present in the reaction mixture, leading to the formation of imines, thioacetals, or other adducts.

Issue 3: Difficulty in characterizing the compound.

  • Question: I am having trouble obtaining a clean NMR spectrum of my compound. What could be the reason?

  • Answer: The presence of multiple species in equilibrium can complicate NMR spectra.

    • Tautomerism: The 6-hydroxypyridazine moiety can exist in keto-enol tautomeric forms.[8][9][10][11][12][13][14][15] This, combined with the potential for aldehyde hydration, can lead to the presence of multiple sets of peaks in the NMR spectrum.

    • Degradation Products: The presence of impurities from degradation will also lead to additional peaks in the spectrum.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8 °C).

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, use a dry, aprotic organic solvent like DMSO or DMF and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experiments, dilute the organic stock solution into the aqueous buffer immediately before use. Do not store aqueous solutions for extended periods.

Stability and Degradation

  • Q3: What are the main degradation pathways for this compound?

    • A3: The primary degradation pathways are likely to be:

      • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

      • Hydrolysis: While the pyridazine ring is generally stable to hydrolysis, the overall stability in aqueous solutions of varying pH should be experimentally determined.

      • Photodegradation: Exposure to UV or visible light can lead to decomposition.[16]

      • Thermal Degradation: Elevated temperatures can accelerate degradation.[16]

  • Q4: How can I assess the stability of my compound under my experimental conditions?

    • A4: A forced degradation study is the recommended approach.[16][17][18][19][20][21][22][23][24][25] This involves exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and analyzing the samples at various time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.
  • Thermal Degradation: Incubate the solid compound at 80°C. Also, incubate a solution of the compound in a relevant solvent at 60°C.
  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).[16][23]

3. Time Points:

  • Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. The duration may be adjusted based on the observed stability.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • For acid and base hydrolysis samples, neutralize the solution before analysis.
  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound to the total peak area of all components.
  • Identify and characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Protocol 3: Solubility Determination

This protocol can be used to determine the solubility of the compound in various solvents.

1. Preparation of Saturated Solutions:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a vial.
  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[26]

2. Sample Collection and Preparation:

  • After 24 hours, allow the vials to stand undisturbed for the excess solid to settle.
  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

3. Analysis:

  • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
  • Calculate the solubility in units such as mg/mL or µM.

Data Presentation

Table 1: Hypothetical Forced Degradation Data

Stress ConditionTime (h)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C2415%6-chloropyridazine-3-carboxaldehyde
0.1 M NaOH, 60°C2430%Ring-opened products
3% H₂O₂, RT2450%6-hydroxypyridazine-3-carboxylic acid
Heat (80°C, solid)48<5%Minor unidentified impurities
Light (ICH Q1B)4810%Photodimerization products

Table 2: Hypothetical Solubility Data

SolventSolubility at 25°C (mg/mL)
Water0.5
PBS (pH 7.4)1.2
Ethanol5.0
DMSO>100

Visualizations

Signaling Pathway

Pyridazine derivatives have been investigated as inhibitors of various protein kinases, including those in the JNK and p38 MAPK signaling pathways, which are involved in inflammation and cancer.[17][18][27][28][29][30][31]

G stress Cellular Stress / Cytokines jnk JNK Pathway stress->jnk p38 p38 MAPK Pathway stress->p38 transcription_factors Transcription Factors (e.g., AP-1, c-Jun) jnk->transcription_factors p38->transcription_factors inflammation Inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis proliferation Cell Proliferation transcription_factors->proliferation inhibitor This compound (or derivative) inhibitor->jnk Inhibition inhibitor->p38 Inhibition

Caption: Potential role of pyridazine derivatives as inhibitors of JNK and p38 MAPK signaling pathways.

Experimental Workflow

G cluster_0 Forced Degradation Study cluster_1 Data Analysis start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) stress_conditions->sampling analysis Analyze by HPLC-UV / LC-MS sampling->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradants analysis->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship

G cluster_0 Potential Instabilities cluster_1 Consequences compound 6-Hydroxypyridazine- 3-carboxaldehyde oxidation Oxidation (Aldehyde -> Carboxylic Acid) compound->oxidation hydration Hydration (Aldehyde <-> Gem-diol) compound->hydration tautomerism Tautomerism (Hydroxy <-> Keto) compound->tautomerism photodegradation Photodegradation compound->photodegradation loss_of_potency Loss of Potency oxidation->loss_of_potency side_products Formation of Side Products hydration->side_products tautomerism->side_products photodegradation->loss_of_potency inconsistent_results Inconsistent Results loss_of_potency->inconsistent_results side_products->inconsistent_results

Caption: Relationship between potential instabilities and experimental consequences.

References

Technical Support Center: Purification of Polar Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of polar pyridazine compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Issue 1: Poor Solubility of the Pyridazine Compound

  • Question: My polar pyridazine derivative has poor solubility in common organic solvents for chromatography (e.g., ethyl acetate/hexanes, dichloromethane). What can I do?

  • Answer: This is a frequent challenge due to the inherent polarity of the pyridazine ring.[1] Here are several strategies to address this:

    • Solvent System Modification: For normal-phase chromatography, try incorporating more polar solvents. Adding a small percentage of methanol or acetic acid to your mobile phase can enhance solubility. For reverse-phase HPLC (RP-HPLC), adjusting the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the basic pyridazine nitrogen, improving both solubility and peak shape.[1]

    • Salt Formation: Converting your pyridazine compound into a salt (e.g., hydrochloride or trifluoroacetate) can significantly increase its solubility in polar solvents, making it more amenable to purification. The free base can often be regenerated after purification if necessary.[1]

    • Elevated Temperature: Gently heating the solvent may aid in dissolving your compound. However, exercise caution as some pyridazine derivatives can be thermally labile.[1]

Issue 2: Peak Tailing or Streaking in Silica Gel Chromatography

  • Question: My compound is showing significant tailing or streaking on a silica gel column. How can this be resolved?

  • Answer: Tailing is a common problem with nitrogen-containing heterocycles like pyridazines. This is due to strong interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol groups on the surface of the silica gel.[1] The following approaches can mitigate this issue:

    • Deactivation of Silica: Add a small amount of a basic modifier to your mobile phase. Triethylamine (typically 0.1-1%) or ammonia (by using an ammonia-saturated solvent) can cap the acidic silanol groups, reducing strong adsorption and improving peak shape.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) or polymer-based supports are excellent alternatives.

    • Reverse-Phase Chromatography: RP-HPLC is often a better choice for purifying polar, basic compounds as the separation mechanism is different and less prone to the issues seen with silica gel.[1]

Issue 3: Low or No Crystal Formation During Recrystallization

  • Question: After attempting recrystallization, my yield is very low, or no crystals have formed. What went wrong?

  • Answer: This issue typically points to a problem with the choice of solvent or the concentration of your compound.[1]

    • Improper Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, the recovery will be low.

    • Insufficient Concentration: It is crucial to use the minimum amount of hot solvent to fully dissolve the compound. Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.[1]

    • Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal from a previous pure batch.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying a crude polar pyridazine compound?

A1: The general workflow depends on the nature and quantity of impurities but typically follows a sequence of extraction, a primary purification step like column chromatography, and a final polishing step such as recrystallization.

digraph "Purification Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"];
  edge [penwidth=2, color="#34A853"];

crude [label="Crude Pyridazine Compound"]; extraction [label="Liquid-Liquid Extraction\n(to remove bulk impurities)"]; chromatography [label="Column Chromatography\n(e.g., Flash, RP-HPLC, HILIC)"]; purity_check1 [label="Purity Assessment\n(TLC, LC-MS)", shape=diamond, fillcolor="#FBBC05"]; recrystallization [label="Recrystallization\n(for final polishing)"]; purity_check2 [label="Final Purity & Characterization\n(NMR, HPLC, MS, EA)", shape=diamond, fillcolor="#FBBC05"]; pure_product [label="Pure Polar Pyridazine\nCompound", fillcolor="#FFFFFF", color="#EA4335"];

crude -> extraction; extraction -> chromatography; chromatography -> purity_check1; purity_check1 -> recrystallization [label="Purity < 98%"]; purity_check1 -> purity_check2 [label="Purity ≥ 98%"]; recrystallization -> purity_check2; purity_check2 -> pure_product; }

Caption: Decision tree for selecting a suitable chromatography method.

Data Presentation

The following table provides a qualitative and quantitative comparison of common purification techniques for polar pyridazine compounds. The quantitative data is representative and can vary based on the specific compound and experimental conditions.

Purification TechniqueTypical Purity AchievedTypical YieldRelative Solvent ConsumptionKey Advantages & Disadvantages
Recrystallization >99%50-80%LowAdvantages: High purity achievable, cost-effective. Disadvantages: Yield can be low, requires a suitable solvent.
Silica Gel Flash Chromatography >98%70-90%HighAdvantages: Good for removing a wide range of impurities. Disadvantages: Can have issues with peak tailing, potential for compound degradation.
Reverse-Phase HPLC (RP-HPLC) >99%60-85%Medium-HighAdvantages: Excellent for polar and basic compounds, high resolution. Disadvantages: Higher cost for columns and solvents, requires specialized equipment.
Hydrophilic Interaction Liquid Chromatography (HILIC) >99%60-85%Medium-HighAdvantages: Ideal for very polar compounds with poor retention in RP-HPLC. Disadvantages: Can require longer equilibration times, sensitive to water content in the mobile phase.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Additive

This protocol is designed to purify basic polar pyridazine derivatives on silica gel while minimizing peak tailing.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for polar pyridazines is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol.

    • Aim for an Rf value of 0.2-0.3 for your target compound.

    • To the more polar solvent in your mobile phase, add 0.5-1% (v/v) triethylamine to neutralize the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase you will use.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for better resolution, perform "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the proportion of the more polar solvent (gradient elution).

    • Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying a solid polar pyridazine compound.

  • Solvent Selection:

    • Test the solubility of your crude compound in small amounts of various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for polar pyridazines include ethanol, methanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent while heating to a boil. Add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to a constant weight.

References

Technical Support Center: Scaling Up the Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 6-Hydroxypyridazine-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method involves the hydrolysis of a 6-halopyridazine-3-carboxaldehyde precursor, typically 6-Chloropyridazine-3-carboxaldehyde. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by a hydroxyl group, usually under basic conditions.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a powder.[1] Key properties are summarized in the table below. It exists in tautomeric equilibrium with its pyridazinone form, which can influence its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₄N₂O₂ [1][2]
Molecular Weight 124.10 g/mol [1][2]
Appearance Powder [1]
Purity (Technical Grade) ~90% [1]
Melting Point >300 °C (for the related 6-Hydroxypyridine-3-carboxylic acid) [3]
SMILES O=Cc1ccc(O)nn1 [1]

| InChI Key | NRSDBRGRLFTCSW-UHFFFAOYSA-N |[1] |

Q3: What are the primary safety concerns when handling reagents for this synthesis?

A3: The precursor, 6-Chloropyridazine-3-carbaldehyde, is classified as a warning-level hazard that may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q4: How does scale-up affect the reaction conditions?

A4: When scaling up, heat and mass transfer become critical. The hydrolysis reaction is often exothermic, and efficient temperature control is necessary to prevent runaway reactions and the formation of byproducts. Stirring efficiency must also be maintained to ensure homogeneity in a larger reaction volume. Reaction times may need to be adjusted, and a more gradual addition of reagents is often required.

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow, a troubleshooting decision tree for low yield issues, and the general reaction pathway.

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Reagent Preparation (6-Chloropyridazine-3-carboxaldehyde, NaOH/H₂O) setup 2. Reactor Setup (Heating, Stirring, Inert Atmosphere) reagents->setup hydrolysis 3. Hydrolysis Reaction (Controlled Temp, Monitor via TLC/LC-MS) setup->hydrolysis quench 4. Quenching & Neutralization (Acidification to precipitate) hydrolysis->quench filtration 5. Filtration & Washing (Collect crude product) quench->filtration purify 6. Purification (Recrystallization) filtration->purify analysis 7. Product Characterization (NMR, MS, Purity Analysis) purify->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Guide: Low Yield start Low Product Yield check_reaction Was the reaction complete? (Check TLC/LC-MS of crude) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was complete check_reaction->complete Yes solution_incomplete Solution: • Increase reaction time/temp • Check reagent quality/stoichiometry • Improve stirring incomplete->solution_incomplete check_purity Is the crude product impure? complete->check_purity impure Significant Impurities check_purity->impure Yes pure Crude Product is Clean check_purity->pure No solution_impure Solution: • Optimize temperature control • Check for side reactions (e.g., Cannizzaro) • Ensure proper inert atmosphere impure->solution_impure solution_pure Solution: • Optimize workup (pH for precipitation) • Minimize transfers • Review recrystallization solvent/temp pure->solution_pure

Caption: A decision tree for troubleshooting low yield in the synthesis.

G General Reaction Pathway: Hydrolysis reactant 6-Chloropyridazine-3-carboxaldehyde product This compound reactant->product NaOH, H₂O Heat (e.g., 80-100°C) (Nucleophilic Aromatic Substitution)

Caption: The hydrolysis reaction converting the chloro-precursor to the final hydroxy-product.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the common causes and how can I optimize it?

A: Low yield is a frequent issue during scale-up. The potential causes and solutions are summarized below.

Table 2: Troubleshooting Low Yield

Potential Cause Troubleshooting Steps & Optimization Strategies
Incomplete Reaction Monitor Progress: Use TLC or LC-MS to confirm the complete consumption of the starting material (6-chloropyridazine-3-carboxaldehyde).• Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time. On a larger scale, reactions may require more time to reach completion.• Reagent Stoichiometry: Ensure the base (e.g., NaOH) is used in sufficient excess to drive the reaction forward, but avoid a large excess which can promote side reactions.
Product Degradation Temperature Control: Overheating can lead to decomposition. For scale-up, ensure the reactor has adequate cooling capacity to manage the exotherm. Consider a slower, portion-wise addition of reagents.• Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the aldehyde.
Formation of Side Products Cannizzaro Reaction: The aldehyde functional group can undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions, especially at high temperatures, to form the corresponding carboxylic acid and alcohol. Use the minimum effective temperature and base concentration.• Polymerization: Aldehydes can be prone to polymerization. Ensure reagents are pure and reaction conditions are well-controlled.

| Poor Product Recovery | • pH of Precipitation: The product is amphoteric. Carefully adjust the pH during workup to find the isoelectric point where its solubility in water is minimal, maximizing precipitation. A pH of 3-4 is a good starting point.• Purification Losses: During recrystallization, ensure the solvent system is optimal. Using too much solvent or a solvent in which the product is highly soluble will reduce recovery. Perform small-scale solubility tests first. |

Q: I am observing significant impurities in my final product. How can I improve its purity?

A: Purity is critical, especially for pharmaceutical applications. Common impurities may include unreacted starting material, the corresponding carboxylic acid (6-hydroxypyridazine-3-carboxylic acid) from over-oxidation or the Cannizzaro side reaction, or polymeric materials.

Table 3: Purification Strategy Comparison

Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. Excellent for removing small amounts of impurities; highly scalable. Requires finding a suitable solvent system; can result in significant yield loss if not optimized.
Column Chromatography Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[5] Provides high purity and separation of closely related compounds.[5] Can be costly and time-consuming for large quantities; generates significant solvent waste.
Acid/Base Washing Using washes with dilute acid or base to remove basic or acidic impurities during the workup phase. Simple, fast, and effective for removing specific types of impurities. Only effective for impurities with different acid/base properties than the product.

| Distillation | While not suitable for this high-melting-point solid, it can be used to purify liquid precursors or remove volatile impurities.[5] | Effective for volatile compounds. | Not applicable to the final product. |

Experimental Protocol: Synthesis of this compound

This protocol describes a general lab-scale procedure for the hydrolysis of 6-Chloropyridazine-3-carboxaldehyde. Adjustments will be necessary for scale-up.

Materials:

  • 6-Chloropyridazine-3-carboxaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Activated Carbon (optional)

  • Solvent for recrystallization (e.g., Water, Ethanol/Water mixture)

Procedure:

  • Dissolution: In a round-bottom flask (or reactor) equipped with a magnetic stirrer (or overhead stirrer), condenser, and temperature probe, dissolve Sodium Hydroxide (2.5 eq) in Deionized Water (10-20 volumes relative to the starting material).

  • Reagent Addition: Add 6-Chloropyridazine-3-carboxaldehyde (1.0 eq) to the basic solution. On a larger scale, this addition should be done portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cooling and Filtration (Optional): Cool the mixture to 50-60 °C. If the solution is darkly colored, you may add a small amount of activated carbon, stir for 15-30 minutes, and filter the hot solution through celite to remove the carbon and other particulate impurities.

  • Precipitation: Cool the reaction mixture to room temperature or below (0-10 °C) in an ice bath. Slowly add HCl with vigorous stirring to neutralize the excess NaOH and acidify the solution to a pH of approximately 3-4. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a small amount of a cold organic solvent (like ethanol or acetone) to aid in drying.

  • Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Synthesis of Pyridazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazine-based scaffolds. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyridazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyridazine synthesis are a frequent issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The initial condensation or cyclization reaction may not be proceeding to completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting materials are consumed.

      • Increase Temperature: Gradually increasing the reaction temperature can often drive the reaction to completion. However, be cautious of potential side reactions or product degradation at higher temperatures.[1]

      • Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure all reactants are in contact.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: The polarity of the solvent can influence the solubility of reactants and intermediates. It's advisable to screen a range of solvents. For example, in some reactions, switching from a non-polar solvent like toluene to a more polar one like 1,4-dioxane can improve yields.[1]

      • Base/Catalyst Optimization: The strength and stoichiometry of the base or catalyst are critical. A systematic optimization of these parameters is recommended.[1]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyridazine derivative.[1] A common side reaction, particularly when using hydrazine with β-ketoesters, is the formation of hydrazides where the hydrazine reacts with ester functional groups instead of the ketone.[2]

    • Troubleshooting:

      • Control Stoichiometry: Using a slight excess of hydrazine can help favor the desired cyclization reaction.[2]

      • Protecting Groups: If hydrazide formation is a significant issue, consider protecting the ester groups before the reaction with hydrazine.[2]

  • Product Degradation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions.[1][2]

    • Troubleshooting:

      • Milder Reagents and Conditions: Where possible, opt for milder reagents and reaction conditions.

      • Careful Workup: Avoid overly acidic or basic conditions during the workup and purification steps if your product is known to be sensitive.[1][2]

Q2: I am observing the formation of multiple products or isomers in my reaction. How can I improve the regioselectivity?

A2: Lack of regioselectivity is a significant challenge, especially when using unsymmetrical starting materials.[2][3] Here are some strategies to address this:

  • Choice of Starting Materials: The inherent electronic and steric properties of your reactants play a crucial role.

    • Heteroatom Substituents: Utilizing heteroatom substituents on your starting materials can help control the regioselectivity of the reaction.[3]

    • Symmetrical Reagents: Whenever the synthetic route allows, using symmetrical starting materials can eliminate the possibility of forming regioisomers.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can influence the transition state of the reaction and thus the regiochemical outcome. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote regioselective pyridazine formation in certain Diels-Alder reactions.[3]

    • Catalyst Control: In metal-catalyzed reactions, the nature of the catalyst and ligands can direct the regioselectivity.

  • Advanced Synthetic Strategies:

    • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The reaction of tetrazines with alkynes is a powerful method for synthesizing pyridazines. The regioselectivity can often be controlled by the electronic properties of the substituents on both the tetrazine and the alkyne.[3]

    • Directed Metalation: Functionalization of an existing pyridazine scaffold can be achieved with high regioselectivity using directed metalation strategies with reagents like TMPMgCl·LiCl.[4][5]

Q3: I am struggling with the purification of my crude pyridazine product. What are some effective purification techniques?

A3: Purification of pyridazine derivatives can be challenging due to their polarity and sometimes poor solubility in common organic solvents.[6]

  • Poor Solubility in Chromatography Solvents:

    • Troubleshooting:

      • More Polar Solvent Systems: For normal-phase chromatography, try adding more polar co-solvents like methanol or ethanol to your mobile phase.[6]

      • Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase HPLC might be a more suitable purification method.

  • Product is an Oil or Gummy Solid: This can make handling and purification difficult.[2]

    • Troubleshooting:

      • Trituration: Try triturating the crude product with a non-polar solvent to induce crystallization or solidify the material.[2]

      • Crystallization: If the product is an oil, dissolve it in a minimal amount of a good solvent and then slowly add a poor solvent to precipitate the product.[2]

  • Difficulty with Crystallization:

    • Troubleshooting:

      • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

Data Presentation

Table 1: Effect of Solvent on Pyrazine Synthesis Yield

SolventYield (%)
Toluene95
1,4-Dioxane99

Based on the dehydrogenative coupling of 2-phenylglycinol.[1]

Table 2: Yields of Phenyl-Substituted Pyridazine Synthesis

ProductYield (%)Melting Point (°C)
Phenyl-pyridazine71.2202-204.9
Thienyl-pyridazine43164.5-165.9
Tolyl-pyridazine51-

[7]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted Pyrazines (as an analog to Pyridazine Synthesis)

This protocol describes a general method for the preparation of pyrazine derivatives via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve benzil (2 mmol) and ethylene diamine (2 mmol) in aqueous methanol (3 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Add potassium tert-butoxide (10 mg, 0.08 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain the desired 2,3-diphenylpyrazine.[1]

Visualizations

general_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step start1 1,4-Dicarbonyl Compound condensation Condensation & Cyclization start1->condensation start2 Hydrazine Derivative start2->condensation dihydropyridazine Dihydropyridazine condensation->dihydropyridazine oxidation Oxidation dihydropyridazine->oxidation pyridazine Pyridazine Scaffold oxidation->pyridazine

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.

troubleshooting_decision_tree cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions Occurring? start->side_reactions purification_issue Purification Difficulty? start->purification_issue optimize_cond Increase Time/ Temp incomplete_rxn->optimize_cond Yes change_reagents Control Stoichiometry/ Protecting Groups side_reactions->change_reagents Yes modify_purification Alter Solvent System/ Try Recrystallization purification_issue->modify_purification Yes

Caption: Decision tree for troubleshooting common synthesis issues.

reaction_mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hydrazone\nIntermediate Hydrazone Intermediate 1,4-Dicarbonyl->Hydrazone\nIntermediate + Hydrazine Cyclized\nIntermediate Cyclized Intermediate Hydrazone\nIntermediate->Cyclized\nIntermediate Intramolecular Attack Dihydropyridazine Dihydropyridazine Cyclized\nIntermediate->Dihydropyridazine - H2O Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation (- 2H)

Caption: Simplified mechanism of pyridazine formation from a 1,4-dicarbonyl.

References

strategies to improve the regioselectivity of reactions with 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxypyridazine-3-carboxaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the regioselectivity of reactions involving this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of N- and O-alkylated products when reacting this compound with an alkyl halide?

Answer: This is a common issue stemming from the inherent chemical nature of the pyridazinone ring. This compound exists in a tautomeric equilibrium between the pyridazin-3(2H)-one (lactam) and 6-hydroxypyridazine (lactim) forms. This equilibrium results in multiple nucleophilic sites: the two ring nitrogen atoms (N1 and N2) and the exocyclic hydroxyl oxygen (O6). Deprotonation by a base generates an ambident nucleophile, which can be alkylated at any of these positions, leading to a mixture of products.

The regioselectivity of the reaction is highly dependent on several factors, including the choice of base, solvent, and temperature.

Troubleshooting Guide: Controlling N- vs. O-Alkylation

The outcome of the alkylation can be directed by carefully selecting the reaction conditions. The following table summarizes general trends.

FactorTo Favor N-AlkylationTo Favor O-AlkylationRationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong, "hard" bases (e.g., NaH, LDA)Weaker bases in polar solvents favor the more nucleophilic nitrogen. Strong, hard bases favor deprotonation of the harder oxygen atom.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Non-polar aprotic (e.g., THF, Dioxane, Toluene)Polar aprotic solvents solvate the cation but leave the anion relatively free, favoring reaction at the more nucleophilic nitrogen. Non-polar solvents promote ion pairing, which can favor O-alkylation.
Counter-ion Larger, softer cations (e.g., Cs⁺, K⁺)Smaller, harder cations (e.g., Li⁺, Na⁺, Ag⁺)Silver salts (Ag₂O, Ag₂CO₃) are known to strongly promote O-alkylation due to the high affinity of Ag⁺ for nitrogen.
Temperature Generally lower temperaturesGenerally higher temperaturesN-alkylation is often the kinetically favored pathway, while O-alkylation can be the thermodynamically more stable product, although this is system-dependent.
Alkylating Agent "Softer" electrophiles (e.g., Alkyl iodides)"Harder" electrophiles (e.g., Alkyl sulfates, Trialkyloxonium salts)Follows Hard and Soft Acids and Bases (HSAB) theory. The nitrogen anion is softer than the oxygen anion.
FAQ 2: How can I selectively achieve N-alkylation? I am getting a mixture of N1 and N2 isomers.

Answer: Achieving selective N-alkylation requires conditions that favor reaction at the nitrogen atoms over the oxygen. Once N-alkylation is favored, controlling the regioselectivity between the N1 and N2 positions is the next challenge.

For this compound, the C3-carboxaldehyde group plays a crucial role. It is an electron-withdrawing group and, more importantly, it exerts a significant steric effect on the adjacent N2 position. Consequently, alkylating agents will preferentially attack the less sterically hindered N1 position.

Experimental Protocol: Selective N1-Alkylation

This protocol is a general guideline for favoring N1-alkylation. Optimization for specific substrates and alkylating agents is recommended.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF via syringe and stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.

FAQ 3: My reaction involving the C3-aldehyde group is failing or giving low yields. What is the problem?

Answer: Reactions targeting the aldehyde can be complicated by the other functional groups in the molecule, particularly the acidic proton of the pyridazinone ring. Many standard organometallic reagents used in aldehyde chemistry (e.g., Grignard reagents, organolithiums) are also strong bases. They will preferentially deprotonate the most acidic site—the N-H of the pyridazinone—rather than adding to the aldehyde carbonyl. This consumes the reagent and prevents the desired reaction.

To overcome this, a protecting group strategy is essential. The acidic proton must be masked to allow the aldehyde to react as intended.

Troubleshooting Guide: Protecting Groups for the Pyridazinone Ring

Protecting the pyridazinone hydroxyl/NH group is the most effective strategy. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability Notes
Benzyl BnBnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Stable to most acids, bases, and nucleophiles. Not stable to strong reducing conditions.
Methoxy­methyl ether MOMMOMCl, DIPEA, DCMAcidic conditions (e.g., HCl in MeOH)Stable to bases, nucleophiles, and reducing agents. Labile to acid.
tert-Butyldi­methylsilyl ether TBDMS/TBSTBDMSCl, Imidazole, DMFFluoride source (e.g., TBAF in THF) or acid (e.g., HCl)Stable to bases and many reaction conditions. Labile to acid and fluoride ions.
p-Methoxy­benzyl ether PMBPMBCl, NaH, THFOxidative cleavage (DDQ or CAN)Offers an orthogonal deprotection strategy to acid- or base-labile groups.

workflow_aldehyde start 6-Hydroxypyridazine- 3-carboxaldehyde protect Step 1: Protection (e.g., TBDMSCl, Imidazole) start->protect protected_sm N/O-Protected Intermediate protect->protected_sm react_aldehyde Step 2: Aldehyde Reaction (e.g., Wittig, Grignard, Reductive Amination) protected_sm->react_aldehyde protected_prod Protected Product react_aldehyde->protected_prod deprotect Step 3: Deprotection (e.g., TBAF) protected_prod->deprotect final_prod Final Functionalized Product deprotect->final_prod

Experimental Protocol: Wittig Reaction on a Protected Substrate

This protocol outlines the protection of the pyridazinone followed by a Wittig reaction at the aldehyde.

  • Part A: Protection (TBDMS group)

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add imidazole (1.5 eq) and stir until dissolved.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the TBDMS-protected intermediate.

  • Part B: Wittig Reaction

    • To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi or KHMDS) (1.1 eq) dropwise. Stir for 1 hour at this temperature to form the ylide.

    • Add a solution of the TBDMS-protected intermediate from Part A (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with an organic solvent, dry, and concentrate.

    • Purify the crude material to obtain the protected alkene product.

  • Part C: Deprotection

    • Dissolve the product from Part B in THF.

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

    • Quench with water, extract, dry, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final product.

Validation & Comparative

validation of the structure of 6-Hydroxypyridazine-3-carboxaldehyde via X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This compound, a heterocyclic aldehyde, presents a valuable scaffold in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural validation, alongside powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a published crystal structure for this compound is not currently available, this guide presents a hypothetical, yet experimentally grounded, approach to its structural determination. The data presented for NMR and MS are predicted based on established principles and data from closely related pyridazine derivatives.

I. X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry.[1][2] It is the most comprehensive technique for determining molecular structure.[1] The primary challenge often lies in obtaining a single crystal of sufficient quality.[1][2]

Hypothetical Quantitative Data from X-ray Crystallography

The following table outlines the expected crystallographic data and key structural parameters for this compound, based on typical values for pyridazine derivatives.[3][4]

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Resolution (Å) < 1.0Indicates the level of detail in the electron density map.
R-factor (%) < 5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths (Å) C=O: ~1.21, C-C: ~1.39-1.45, C-N: ~1.33-1.37, N-N: ~1.34Provides direct evidence of bonding and bond order.
Key Bond Angles (°) C-C-C: ~118-121, C-N-N: ~119-124Defines the geometry around each atom.
Torsion Angles (°) Defines the conformation of the molecule, particularly the orientation of the aldehyde group relative to the pyridazine ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[2] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

II. Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structure, NMR and MS are indispensable techniques for structural elucidation, especially when suitable crystals cannot be obtained.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5] One- and two-dimensional NMR experiments can establish the carbon-hydrogen framework and provide insights into the electronic environment of the nuclei.[5][6]

Predicted NMR Data for this compound

The following table presents predicted ¹H and ¹³C NMR chemical shifts, based on data from substituted pyridazines.[5][6][7][8]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H9.9 - 10.2s-Aldehyde (CHO)
¹H7.8 - 8.1d~8-9H adjacent to CHO
¹H7.2 - 7.5d~8-9H adjacent to C-OH
¹³C185 - 195--Aldehyde (CHO)
¹³C160 - 165--C-OH
¹³C145 - 150--C-CHO
¹³C130 - 135--CH adjacent to CHO
¹³C120 - 125--CH adjacent to C-OH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon connectivities.[5][6]

  • Data Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and elucidate the molecular structure.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] Analysis of the fragmentation pattern can also yield valuable structural information.[9]

Predicted Mass Spectrometry Data for this compound

The molecular formula of this compound is C₅H₄N₂O₂ with a molecular weight of 124.10 g/mol .[10][11]

m/z (mass-to-charge ratio)Predicted FragmentSignificance
124[M]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
123[M-H]⁺Loss of a hydrogen atom, likely from the aldehyde or hydroxyl group.
96[M-CO]⁺ or [M-N₂]⁺Loss of carbon monoxide from the aldehyde or dinitrogen from the ring.[9]
95[M-CHO]⁺Loss of the formyl radical.
68[M-CO-N₂]⁺ or [M-N₂-CO]⁺Subsequent loss of N₂ or CO.[9]
52[C₄H₄]⁺Characteristic fragment from the breakdown of the pyridazine ring.[9]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Crystallization Single Crystal Growth Purification->Crystallization Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure XRD X-ray Diffraction Crystallization->XRD Structure Structure Solution & Refinement XRD->Structure Final_Structure Definitive 3D Structure Structure->Final_Structure Proposed_Structure->Final_Structure

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for determining molecular connectivity, molecular weight, and elemental composition, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive and high-resolution three-dimensional structure. The combined application of these techniques provides a comprehensive and unambiguous characterization, which is critical for advancing research and development in medicinal chemistry.

References

comparative analysis of 6-Hydroxypyridazine-3-carboxaldehyde and 6-methoxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic accessibility, physicochemical properties, and prospective biological activities of two closely related heterocyclic aldehydes.

This guide provides a comparative overview of 6-Hydroxypyridazine-3-carboxaldehyde and 6-methoxypyridazine-3-carboxaldehyde, two heterocyclic compounds with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies, this analysis is based on available data for each compound and general principles of medicinal chemistry regarding the influence of hydroxyl and methoxy substituents.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their potential behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyThis compound6-Methoxypyridazine-3-carboxaldehyde
Molecular Formula C₅H₄N₂O₂C₆H₆N₂O₂
Molecular Weight 124.10 g/mol [][2]138.12 g/mol
Appearance Powder[]Not specified
CAS Number 933734-91-9[][2]28557-76-8

Synthesis and Reactivity

Conceptual Synthetic Workflow

G Start Starting Material (e.g., 3-methyl-6-chloropyridazine) Oxidation Oxidation of methyl group Start->Oxidation KMnO₄ / H₂SO₄ CarboxylicAcid 6-Chloropyridazine-3-carboxylic acid Oxidation->CarboxylicAcid Methoxylation Nucleophilic Substitution (Sodium Methoxide) CarboxylicAcid->Methoxylation Hydroxylation Hydrolysis CarboxylicAcid->Hydroxylation MethoxyAcid 6-Methoxypyridazine-3-carboxylic acid Methoxylation->MethoxyAcid Reduction Reduction of carboxylic acid MethoxyAcid->Reduction HydroxyAcid 6-Hydroxypyridazine-3-carboxylic acid Hydroxylation->HydroxyAcid HydroxyAcid->Reduction Aldehyde_methoxy 6-Methoxypyridazine-3-carboxaldehyde Reduction->Aldehyde_methoxy Aldehyde_hydroxy This compound Reduction->Aldehyde_hydroxy

Caption: Conceptual synthetic pathways to the target aldehydes.

A patented process describes the synthesis of the related 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine.[3] This involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine with a methoxy group.[3] A similar strategy could be envisioned for the synthesis of this compound, likely involving a hydrolysis step to introduce the hydroxyl group. The final step for both compounds would be the reduction of the carboxylic acid to the corresponding aldehyde.

The reactivity of the two compounds is expected to differ based on the electronic properties of the hydroxyl and methoxy groups. The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with biological targets. The methoxy group in 6-methoxypyridazine-3-carboxaldehyde is primarily a hydrogen bond acceptor and introduces greater lipophilicity.

Potential Biological Activities

While specific biological data for these two compounds is scarce, the pyridazine and pyridine scaffolds are present in numerous biologically active molecules.

General Biological Activities of Pyridazine and Pyridine Derivatives

Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Various substituted pyridazines have shown efficacy against a range of bacteria and fungi.[3][4][5][6][7][8][9][10][11]

  • Anticancer Activity: Several studies have reported the potential of pyridazinone derivatives as anticancer agents.[12]

Pyridine carboxaldehyde derivatives, particularly as thiosemicarbazones, have been extensively studied for their:

  • Anticancer Activity: These compounds have shown potent antineoplastic activity in various cancer cell lines.[11][13]

The differential effects of the hydroxyl and methoxy groups on biological activity are a key area for investigation. The hydroxyl group may participate in key hydrogen bonding interactions with target enzymes or receptors, potentially leading to higher potency. Conversely, the methoxy group can enhance metabolic stability and cell permeability, which could improve pharmacokinetic properties.

Potential Signaling Pathway Involvement

G Compound Pyridazine/Pyridine Carboxaldehyde Derivative Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Proliferation, Inflammation) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Cytokine Release) Pathway->Response

Caption: General mechanism of action for bioactive compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these specific compounds are not available in the cited literature. However, standard methodologies for similar compounds can be adapted.

General Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-methoxypyridazine-3-carboxaldehyde) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

Both this compound and 6-methoxypyridazine-3-carboxaldehyde represent interesting scaffolds for further investigation in drug discovery. The limited available data suggests that both compounds, as members of the pyridazine and pyridine families, have the potential to exhibit a range of biological activities. A direct comparative study involving their synthesis, full spectroscopic characterization, and evaluation in a panel of biological assays is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The differing electronic and steric properties of the hydroxyl and methoxy groups are likely to impart distinct pharmacological profiles, making a head-to-head comparison particularly valuable for guiding future drug design efforts.

References

Navigating the Structure-Activity Landscape of 6-Hydroxypyridazine-3-carboxaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, compounds derived from the 6-hydroxypyridazine-3-carboxaldehyde core have emerged as a promising area of research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anti-inflammatory properties, by examining key experimental data and methodologies. The inherent tautomerism of the 6-hydroxypyridazine ring allows for exploration of derivatives in its 6-oxo-1,6-dihydropyridazine form, which has been the focus of recent successful drug discovery efforts.

Unraveling Anti-inflammatory Potential: Targeting Key Enzymes

Recent studies have highlighted the potential of 6-oxopyridazine derivatives as potent inhibitors of key enzymes implicated in inflammatory pathways, including carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and c-Jun N-terminal kinase 2 (JNK2).

Multi-Targeting Carbonic Anhydrase, COX-2, and 5-LOX

A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides has been investigated for their ability to dually inhibit carbonic anhydrase and key enzymes in the arachidonic acid pathway, COX-2 and 5-LOX, which are critical mediators of inflammation.[3] The core structure involves a benzenesulfonamide moiety attached to the N1 position of the 6-oxopyridazine ring.

The SAR studies revealed several key trends:

  • Substitution on the 6-oxopyridazine ring: Modifications at the 3-position of the pyridazinone ring significantly influenced inhibitory activity. Benzylation and sulfonation of the 3-hydroxy group were explored.

  • Carbonic Anhydrase Inhibition:

    • The parent 3-hydroxy-6-oxopyridazine derivative showed good inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[3]

    • Benzylation and sulfonation of the 3-hydroxy group generally decreased activity against hCA I but enhanced activity against the tumor-associated isoform hCA IX.[3]

    • Alkyl sulfonates at the 3-position were more potent hCA I inhibitors than aryl sulfonates.[3]

  • COX-2 and 5-LOX Inhibition:

    • The 3-hydroxy-6-oxopyridazine scaffold itself demonstrated potent inhibition of 5-LOX.[3]

    • Alkane sulfonate derivatives exhibited better 5-LOX inhibitory activity than the reference drug Zileuton.[3]

Table 1: Inhibitory Activity of 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Derivatives against Carbonic Anhydrases [3]

CompoundRhCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
3 H23.529.645.14.9
5a OCH2Ph89.3115.814.87.8
5b OCH2(4-Cl)Ph116.3129.512.36.5
5c OCH2(4-F)Ph221.5245.74.95.2
7a OSO2CH348.368.452.38.9
7b OSO2C2H552.672.358.19.2
7c OSO2(4-CH3)Ph185.9201.619.47.3
7d OSO2(4-Cl)Ph123.5138.722.86.8
7e OSO2(4-F)Ph362.8412.96.45.1
AAZ -25012.125.85.7

Table 2: Inhibitory Activity of 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Derivatives against COX-2 and 5-LOX [3]

CompoundRCOX-2 IC50 (µM)5-LOX IC50 (µM)
3 H5.52
5a OCH2Ph7.24.5
5b OCH2(4-Cl)Ph6.84
5c OCH2(4-F)Ph6.53.8
7a OSO2CH34.83
7b OSO2C2H54.52.5
7c OSO2(4-CH3)Ph6.25
7d OSO2(4-Cl)Ph5.84.8
7e OSO2(4-F)Ph5.24.2
Celecoxib -0.04-
Zileuton --3.5
Targeting JNK2 for Anti-inflammatory Effects

In a different approach, a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues were synthesized and evaluated for their anti-inflammatory activity, with the optimal compound J27 identified as a potent inhibitor of JNK2.[4][5] This pathway is crucial in the production of pro-inflammatory cytokines like TNF-α and IL-6.

The study explored modifications at the C3 position with different esters and amides, and substitutions on the phenyl rings at the N1 and C6 positions of the pyridazinone core.

  • Ester and Amide Modifications: Conversion of the C3-carboxylate to a carboxamide was a key step in enhancing anti-inflammatory activity.

  • Phenyl Ring Substitutions: The nature and position of substituents on the phenyl rings played a significant role in modulating the inhibitory effect on pro-inflammatory cytokine release.

Table 3: Inhibitory Activity of Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogues on IL-6 and TNF-α Production in J774A.1 Macrophages [4][5]

CompoundR1R2XIL-6 IC50 (µM)TNF-α IC50 (µM)
J1 HHOCH310.2512.34
J10 4-FHNH(4-F-Ph)1.232.56
J27 4-F4-FNH(4-F-Ph)0.220.58

Experimental Protocols

A summary of the key experimental methodologies is provided below to facilitate the replication and validation of the presented findings.

Carbonic Anhydrase Inhibition Assay[3]

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow instrument to measure the CO2 hydration activity. The assay measures the enzyme-catalyzed hydration of CO2, and the inhibition constant (KI) is determined by plotting the inhibitor concentration against the remaining enzyme activity.

COX-1/COX-2 Inhibition Assay[3]

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, and the IC50 values are calculated from the dose-response curves.

5-LOX Inhibition Assay[3]

The 5-lipoxygenase (5-LOX) inhibitory activity was measured using a colorimetric 5-LOX inhibitor screening assay kit. The assay is based on the oxidation of a chromogen by the lipid hydroperoxide product of the 5-LOX reaction. The IC50 values are determined from the concentration-dependent inhibition curves.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)[4][5]

Mouse macrophage cells (J774A.1) were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualizing the Pathways

To better understand the mechanisms of action of these this compound derivatives, the following diagrams illustrate the targeted signaling pathways.

G cluster_0 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivatives_COX_LOX 4-(6-Oxopyridazin-1-yl) benzenesulfonamides Derivatives_COX_LOX->COX2 inhibit Derivatives_COX_LOX->LOX5 inhibit

Caption: Inhibition of COX-2 and 5-LOX pathways by 4-(6-oxopyridazin-1-yl)benzenesulfonamides.

G cluster_1 JNK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 AP1 AP-1 JNK2->AP1 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Derivatives_JNK2 Diphenyl 6-Oxo-1,6-dihydropyridazine -3-carboxamide (J27) Derivatives_JNK2->JNK2 inhibit

Caption: Inhibition of the JNK2 signaling pathway by diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives.

Conclusion

The exploration of this compound derivatives, particularly in their 6-oxopyridazine tautomeric form, has yielded promising anti-inflammatory agents with diverse mechanisms of action. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the pyridazinone core can lead to potent and selective inhibitors of key inflammatory targets. The presented data and experimental protocols provide a valuable resource for researchers in the field, paving the way for the rational design and development of novel therapeutics based on this versatile scaffold. Further investigations are warranted to optimize the pharmacokinetic and pharmacodynamic properties of these promising lead compounds.

References

A Comparative Guide to the Biological Activities of 6-Hydroxypyridazine-3-carboxaldehyde and its Pyridine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the substitution of a carbon atom with a nitrogen atom in a heterocyclic ring can profoundly alter the physicochemical properties and biological activity of a molecule. This guide provides a comparative analysis of 6-Hydroxypyridazine-3-carboxaldehyde and its corresponding pyridine analog, 6-Hydroxypyridine-3-carboxaldehyde. While direct comparative biological data for these specific compounds is limited in publicly available literature, this document aims to offer a valuable resource by examining the known biological activities of closely related pyridazine and pyridine derivatives, detailing relevant experimental protocols, and providing visualizations of potential mechanisms of action.

The key structural difference lies in the core heterocyclic ring: a 1,2-diazine (pyridazine) versus a simple azine (pyridine). This seemingly subtle change introduces significant alterations in electron distribution, dipole moment, and hydrogen bonding capacity, all of which are critical determinants of a molecule's interaction with biological targets.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. The introduction of a second nitrogen atom in the pyridazine ring, in comparison to the pyridine ring, is expected to influence several key parameters.

PropertyThis compound6-Hydroxypyridine-3-carboxaldehydeRationale for Difference
Molecular Formula C₅H₄N₂O₂C₆H₅NO₂Presence of an additional nitrogen atom in the pyridazine ring.
Molecular Weight 124.10 g/mol 123.11 g/mol The substitution of a CH group with a nitrogen atom.
Hydrogen Bond Donors 1 (hydroxyl group)1 (hydroxyl group)Both molecules possess a hydroxyl group capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 carbonyl oxygen)2 (1 ring nitrogen, 1 carbonyl oxygen)The pyridazine ring has an additional nitrogen atom that can act as a hydrogen bond acceptor.
Dipole Moment Expected to be higherExpected to be lowerThe two adjacent nitrogen atoms in the pyridazine ring create a greater charge separation, leading to a larger dipole moment.
Polar Surface Area Expected to be higherExpected to be lowerThe additional nitrogen atom contributes to a larger polar surface area, potentially affecting membrane permeability.
Basicity (pKa) Expected to be lowerExpected to be higherThe electron-withdrawing effect of the second nitrogen atom in the pyridazine ring reduces the basicity of the ring nitrogens compared to the single nitrogen in the pyridine ring.

Biological Activity Profile: Pyridazine Derivatives

The pyridazine scaffold is a component of various biologically active compounds, with activities ranging from anticancer to cardiovascular effects. The presence of the vicinal nitrogen atoms is often crucial for their interaction with biological targets.

Derivatives of pyridazine have been investigated for a variety of therapeutic applications:

  • Antitumor Activity: Many pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of kinases, interaction with DNA, and induction of apoptosis.

  • Cardiovascular Effects: Certain pyridazine derivatives have shown potential as cardiovascular agents, including those with antihypertensive and antiplatelet activities.

  • Enzyme Inhibition: The pyridazine nucleus can serve as a scaffold for the design of inhibitors for various enzymes, leveraging its unique electronic and steric properties to fit into active sites.

Biological Activity Profile: Pyridine Derivatives

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, owing to its ability to engage in a wide range of biological interactions.

The biological activities of pyridine carboxaldehyde derivatives and related compounds are well-documented:

  • Antitumor Activity: Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown significant antitumor activity, with some compounds acting as potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis.[1][2] The substitution pattern on the pyridine ring and the nature of the thiosemicarbazone side chain are critical for activity.[3]

  • Antimicrobial Activity: Schiff bases derived from pyridine-3-carboxaldehyde have been synthesized and their metal complexes have demonstrated antimicrobial activity against various bacterial and fungal strains.[4] The chelation of the metal ion by the pyridine and imine nitrogens is thought to enhance this activity.

  • Enzyme Inhibition: Pyridine derivatives have been explored as inhibitors of various enzymes. For instance, certain compounds have shown inhibitory activity against urease, a key enzyme in some bacterial infections.

Experimental Protocols

To evaluate and compare the biological activities of this compound and its pyridine analog, a battery of in vitro assays would be necessary. Below are detailed protocols for common and relevant experimental procedures.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-Hydroxypyridine-3-carboxaldehyde) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.[5][6]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the specific assay (e.g., monitoring the production of a colored product or the consumption of NADH at 340 nm).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The results can be confirmed by measuring the absorbance at 600 nm.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Hit Identification Compound_Pyridazine 6-Hydroxypyridazine- 3-carboxaldehyde Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Pyridazine->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Compound_Pyridazine->Enzyme_Inhibition Antimicrobial Antimicrobial Screening Compound_Pyridazine->Antimicrobial Compound_Pyridine 6-Hydroxypyridine- 3-carboxaldehyde Compound_Pyridine->Cytotoxicity Compound_Pyridine->Enzyme_Inhibition Compound_Pyridine->Antimicrobial IC50 IC50 / MIC Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A generalized workflow for the biological screening of the two compounds.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibitor Pyridazine/Pyridine Derivative Inhibitor->Kinase2

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

While a direct, head-to-head comparison of the biological activity of this compound and 6-Hydroxypyridine-3-carboxaldehyde from existing literature is not currently possible, this guide provides a framework for their evaluation. The inherent differences in the electronic and hydrogen-bonding properties of the pyridazine and pyridine rings suggest that these two compounds will likely exhibit distinct biological profiles. The pyridazine derivative, with its additional nitrogen atom, may offer unique opportunities for designing compounds with novel target interactions.

The provided experimental protocols offer a starting point for researchers to systematically evaluate the cytotoxic, enzyme inhibitory, and antimicrobial activities of these and other related heterocyclic aldehydes. Such studies are essential to elucidate their therapeutic potential and to establish clear structure-activity relationships that can guide future drug discovery efforts. It is through rigorous and comparative biological evaluation that the full potential of these intriguing heterocyclic scaffolds can be realized.

References

Confirming the Purity of Synthesized 6-Hydroxypyridazine-3-carboxaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 6-Hydroxypyridazine-3-carboxaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a detailed experimental protocol and comparison with alternative techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it the method of choice for separating the main compound from its impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for polar compounds such as the target molecule.

Proposed HPLC Method Parameters

Based on the analysis of similar pyridazine and heterocyclic aldehyde derivatives, a robust RP-HPLC method is proposed.[1][2][3] The following table summarizes the recommended starting parameters for method development and validation.

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar heterocyclic compounds.[1][3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common and effective mobile phase for RP-HPLC of polar analytes. The acidic modifier improves peak shape.
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% BA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency.[2]
Detection UV at 254 nmA common wavelength for the detection of aromatic and heterocyclic compounds. A diode array detector (DAD) can be used to obtain the full UV spectrum for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[2]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Sample Preparation Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.The chosen solvent should be compatible with the mobile phase and provide good solubility for the analyte.

Experimental Protocol: HPLC Purity Determination

This section details the step-by-step procedure for assessing the purity of synthesized this compound using the proposed HPLC method.

  • Preparation of Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

    • Mix thoroughly and degas the solution using a sonicator or vacuum filtration.

  • Preparation of Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Degas the solvent before use.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the table above.

    • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (50:50 water:acetonitrile) to ensure the absence of system peaks.

    • Inject the reference standard solution to determine the retention time of the main peak.

    • Inject the sample solution to be analyzed.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of the synthesized compound using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A and B D Equilibrate HPLC System A->D B Prepare Standard Solution (1 mg/mL) E Inject Blank, Standard, and Sample B->E C Prepare Sample Solution (1 mg/mL) C->E D->E F Integrate Peaks in Chromatogram E->F G Calculate Purity (Area % Method) F->G

Caption: Workflow for HPLC Purity Determination of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other analytical techniques can provide complementary information regarding the purity and identity of the synthesized compound.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[4][5]Requires a reference standard for absolute quantification, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, high resolution.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Provides molecular weight information, high sensitivity, can be coupled with HPLC (LC-MS) for structural elucidation of impurities.[4][6]Typically not a standalone quantitative method for purity without extensive calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard of the same compound.Lower sensitivity compared to HPLC, can be complex to interpret for mixtures, requires a relatively pure sample for straightforward analysis.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Simple, fast, and inexpensive for preliminary purity checks and reaction monitoring.Low resolution and sensitivity compared to HPLC, not suitable for accurate quantification.[1]

Logical Relationship of Analytical Techniques for Purity Confirmation

Purity_Confirmation_Logic cluster_synthesis Synthesis & Initial Check cluster_primary Primary Purity & Quantification cluster_confirmation Structural Confirmation & Impurity ID Synth Synthesized This compound TLC TLC Analysis (Preliminary Purity) Synth->TLC HPLC HPLC (Quantitative Purity) TLC->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS If impurities detected NMR NMR Spectroscopy (Structural Verification) HPLC->NMR For structural confirmation

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Hydroxypyridazine-3-carboxaldehyde is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its synthesis is a critical factor in drug discovery and development, impacting both the time and cost of research. This guide provides a comparative analysis of potential synthetic routes to this target molecule, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable pathway for their needs.

At a Glance: Comparison of Synthetic Strategies

While a direct, one-pot synthesis for this compound is not yet prominently documented in publicly available literature, a multi-step approach starting from commercially available precursors has been outlined through patent literature. This primary route is compared below with other potential, albeit less detailed, synthetic strategies.

Route NumberStarting MaterialKey IntermediatesReported/Potential AdvantagesReported/Potential Disadvantages
1 3-Chloro-6-methylpyridazine6-Chloropyridazine-3-carboxylic acid, 6-Methoxypyridazine-3-carboxylic acid, (6-Methoxypyridazin-3-yl)methanolUtilizes commercially available starting material.Multi-step process with potential for yield loss at each stage; requires several redox manipulations.
2 6-Hydroxypyridazine (or 6-pyridazinone)-Potentially a more direct route.Lacks documented, high-yield formylation methods for this specific substrate.

Route 1: Multi-step Synthesis from 3-Chloro-6-methylpyridazine

This route, extrapolated from patent literature, involves a sequence of oxidation, nucleophilic substitution, reduction, and subsequent oxidation and deprotection steps.

Workflow Diagram

Route_1 A 3-Chloro-6-methylpyridazine B Oxidation A->B K2Cr2O7 or KMnO4, H2SO4 C 6-Chloropyridazine-3-carboxylic acid B->C D Methoxylation C->D NaOMe, MeOH E 6-Methoxypyridazine-3-carboxylic acid D->E F Reduction E->F e.g., LiAlH4 G (6-Methoxypyridazin-3-yl)methanol F->G H Oxidation G->H e.g., PCC, DMP I 6-Methoxypyridazine-3-carboxaldehyde H->I J Demethylation I->J e.g., BBr3 K This compound J->K

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid

  • Procedure: To a solution of 3-chloro-6-methylpyridazine in concentrated sulfuric acid, an oxidizing agent such as potassium dichromate or potassium permanganate is added portion-wise at a controlled temperature (e.g., 50°C). The reaction is monitored until completion, after which the mixture is worked up by dilution with ice water and extraction with an organic solvent.

  • Reported Yield: 52-65%[1]

Step 2: Methoxylation to 6-Methoxypyridazine-3-carboxylic acid

  • Procedure: 6-Chloropyridazine-3-carboxylic acid is reacted with sodium methoxide in methanol under reflux conditions. The reaction progress is monitored, and upon completion, the solvent is removed, and the product is isolated by acidification and filtration.

  • Reported Yield: 58%[1]

Step 3: Reduction to (6-Methoxypyridazin-3-yl)methanol

  • General Protocol: The reduction of a carboxylic acid to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction is typically performed at room temperature, followed by a careful workup with a dilute acid. Borane-based reagents (e.g., BH₃·THF) can also be employed and may offer better selectivity in the presence of other reducible functional groups.[2][3]

Step 4: Oxidation to 6-Methoxypyridazine-3-carboxaldehyde

  • General Protocol: The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent.[4]

Step 5: Demethylation to this compound

  • General Protocol: Cleavage of the methyl ether to the corresponding phenol can be achieved using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. This reaction is typically carried out at low temperatures.

Synthetic Efficiency Analysis

This route benefits from a readily available starting material. However, the overall efficiency is likely to be moderate due to the number of steps involved. Each step introduces the potential for product loss during reaction and purification. The use of strong oxidizing and reducing agents also requires careful handling and anhydrous conditions, which can add to the complexity and cost of the synthesis on a larger scale.

Route 2: Direct Formylation of 6-Hydroxypyridazine

A more direct approach would involve the formylation of 6-hydroxypyridazine (which exists in tautomeric equilibrium with pyridazin-3(2H)-one).

Workflow Diagram

Route_2 A 6-Hydroxypyridazine B Formylation A->B Vilsmeier-Haack or Reimer-Tiemann Conditions C This compound B->C

Caption: Potential direct formylation of 6-Hydroxypyridazine.

Discussion of Potential Formylation Methods
  • Vilsmeier-Haack Reaction: This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich aromatic and heteroaromatic rings.[1][5][6] The pyridazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the hydroxyl group is an activating group and may facilitate the reaction. The regioselectivity of this reaction on the 6-hydroxypyridazine scaffold would need to be determined experimentally.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to achieve ortho-formylation of phenols.[7][8][9] Given the phenolic nature of 6-hydroxypyridazine, this reaction is a plausible, though untested, route. The reaction conditions are harsh and may lead to side products or decomposition of the starting material.

Synthetic Efficiency Analysis

A direct formylation route, if successful, would offer a significant improvement in synthetic efficiency by drastically reducing the number of steps. This would lead to higher overall yields, reduced waste, and lower costs. However, the feasibility and optimization of these formylation reactions for this specific substrate require experimental validation. The main challenges would be achieving sufficient reactivity and controlling the regioselectivity of the formylation.

Conclusion

Based on the currently available information, the multi-step synthesis from 3-chloro-6-methylpyridazine represents a more established, albeit longer, pathway to this compound. While it involves several transformations, the individual steps utilize well-known reactions.

The direct formylation of 6-hydroxypyridazine presents a highly attractive alternative due to its potential for a much shorter and more efficient synthesis. However, this route is speculative and requires significant experimental investigation to determine its viability and optimize reaction conditions.

For researchers requiring a reliable, albeit lengthy, synthesis, Route 1 provides a clear starting point. For those interested in developing novel and more efficient methodologies, the exploration of direct formylation strategies (Route 2) holds considerable promise. Future research in this area would be highly valuable to the medicinal chemistry community.

References

Validating the Binding Mode of 6-Hydroxypyridazine-3-carboxaldehyde Derivatives: An In Silico and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico modeling techniques against experimental methods for validating the binding mode of 6-hydroxypyridazine-3-carboxaldehyde derivatives and related heterocyclic compounds. We present supporting data, detailed experimental protocols, and visualizations to aid in the rational design and validation of novel therapeutics.

Introduction to Binding Mode Validation

The validation of a small molecule's binding mode to its biological target is a critical step in drug discovery. In silico methods offer a rapid and cost-effective approach to predict these interactions, guiding the synthesis and optimization of lead compounds. However, experimental validation remains the gold standard to confirm these computational hypotheses. This guide explores the synergy between these two approaches, using pyridazine derivatives as a case study.

Part 1: In Silico Modeling Approaches

Computational methods provide powerful tools to predict and analyze the binding of ligands to their protein targets. The most common techniques include molecular docking, which predicts the preferred orientation of a ligand, and molecular dynamics simulations, which explore the stability and dynamics of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein. The process involves two main steps: sampling of ligand conformations and scoring of these poses.

Comparison of Common Molecular Docking Software:

SoftwareScoring FunctionsKey FeaturesStrengthsWeaknesses
AutoDock Vina Vina scoring function (empirical)Widely used, open-source, good balance of speed and accuracy.Fast, easy to use, large user community.Scoring function can be less accurate for certain systems.
Glide (Schrödinger) GlideScore, SP, XPHigh-throughput virtual screening, induced-fit docking.High accuracy in pose prediction, well-validated.Commercial, computationally intensive.
GOLD GoldScore, ChemScore, ASP, PLPConsiders ligand and protein flexibility, genetic algorithm for sampling.Excellent for flexible ligands and binding sites.Can be slower than other methods.
DOCK DOCK score (force field-based)One of the earliest docking programs, continuously developed.Robust, well-established, flexible.Can be complex to set up.
MOE (Molecular Operating Environment) London dG, ASE, Alpha HBIntegrated drug discovery suite with diverse applications.User-friendly interface, versatile toolset.Commercial.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the predicted binding pose from molecular docking.

Typical MD Simulation Workflow:

  • System Preparation: The docked protein-ligand complex is placed in a simulation box with explicit solvent and ions.

  • Minimization: The energy of the system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure.

  • Production Run: A long simulation is run to generate a trajectory of the complex's motion.

  • Analysis: The trajectory is analyzed to assess the stability of the binding pose (e.g., using Root Mean Square Deviation - RMSD) and to calculate binding free energies.

Part 2: Experimental Validation Techniques

Experimental validation is essential to confirm the predictions made by in silico models. Several biophysical and structural biology techniques can be employed to characterize the binding interaction.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, serving as the "gold standard" for validating binding modes.

Detailed Experimental Protocol for X-ray Crystallography:

  • Protein Expression and Purification: The target protein is overexpressed (e.g., in E. coli) and purified to high homogeneity.

  • Crystallization: The purified protein is mixed with the ligand, and crystallization conditions (e.g., precipitants, pH, temperature) are screened to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

  • Validation: The final model is validated against the experimental data and geometric parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Experimental Protocol for ITC:

  • Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the injection syringe. Both are in identical buffer solutions.

  • Titration: A series of small injections of the ligand into the protein solution is performed.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein, providing kinetic and affinity data.

Detailed Experimental Protocol for SPR:

  • Protein Immobilization: The target protein (ligand) is immobilized on a sensor chip surface.

  • Analyte Injection: A solution containing the small molecule (analyte) is flowed over the sensor surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The association and dissociation rates are measured from the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses whether a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Detailed Experimental Protocol for CETSA:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures. Ligand-bound proteins are generally more resistant to heat-induced denaturation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 3: Case Study - Pyridazinone Inhibitors of Vascular Adhesion Protein-1 (VAP-1)

A study on novel pyridazinone inhibitors of VAP-1 provides an excellent example of how experimental data can validate and inform computational models.

Hypothetical In Silico Modeling Workflow

First, a molecular docking study would be performed to predict the binding modes of the pyridazinone derivatives in the active site of human VAP-1 (PDB structures are available). This would be followed by MD simulations to assess the stability of the predicted poses.

In_Silico_Validation_Workflow cluster_insilico In Silico Modeling cluster_experimental Experimental Validation Target_Selection Target Identification and Preparation Docking Molecular Docking Target_Selection->Docking Ligand_Preparation Ligand Library Preparation Ligand_Preparation->Docking MD_Simulation MD Simulation & Refinement Docking->MD_Simulation Top Poses Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Binding_Energy->Biochemical_Assay Prioritize Compounds Biophysical_Assay Biophysical Assays (ITC, SPR) Biochemical_Assay->Biophysical_Assay Confirm Hits Cellular_Assay Cell-based Assays (CETSA) Biophysical_Assay->Cellular_Assay Validate in Cells Structural_Biology Structural Biology (X-ray Crystallography) Cellular_Assay->Structural_Biology Confirm Binding Mode Structural_Biology->Docking Feedback Loop for Model Improvement

Caption: Workflow for in silico modeling and experimental validation.

Experimental Findings and Comparison

The study revealed that the pyridazinone inhibitors bind to a novel pocket within the VAP-1 active site channel. X-ray crystallography showed the precise interactions, which were crucial for understanding the compounds' specificity and potency.

Comparison of Predicted vs. Experimental Data:

ParameterIn Silico Prediction (Hypothetical)Experimental Data (from literature)
Binding Site Predicted to be in the main catalytic site.Found in a novel sub-pocket of the active site channel.
Key Interactions Hydrogen bonds with key catalytic residues.Specific hydrogen bonds and hydrophobic interactions in the novel pocket.
Inhibitory Activity (IC50) Ranking of compounds based on docking scores.Compound 6 : 0.13 µM, Compound 7 : 0.22 µM, Compound 13 : 0.31 µM.
Species Selectivity Homology models of human vs. rodent VAP-1 would be built to predict differences in binding.The compounds showed good inhibition of human VAP-1 but not rodent VAP-1, which was explained by amino acid differences identified through homology modeling.

This case study highlights that while in silico methods are powerful for generating hypotheses, experimental validation is indispensable. The discovery of a novel binding pocket by X-ray crystallography would have been challenging to predict with standard docking protocols alone and provides crucial information for future structure-based drug design.

Part 4: Visualizing Pathways and Relationships

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Protein Target Protein (e.g., a Kinase) Receptor->Target_Protein Activates Downstream_Effector Downstream Signaling Target_Protein->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Inhibitor 6-Hydroxypyridazine -3-carboxaldehyde Derivative Inhibitor->Target_Protein Inhibits

Caption: Hypothetical signaling pathway inhibited by a pyridazine derivative.

Technique_Relationships cluster_insilico In Silico Prediction cluster_experimental Experimental Validation Docking Molecular Docking (Binding Pose) MD MD Simulations (Pose Stability) Docking->MD Provides Initial Pose ITC ITC (Thermodynamics) Docking->ITC Predicts Affinity SPR SPR (Kinetics & Affinity) Docking->SPR Predicts Affinity Xray X-ray Crystallography (Atomic Structure) ITC->Xray Confirms Binding SPR->Xray Confirms Binding CETSA CETSA (Cellular Target Engagement) CETSA->ITC Confirms Target Xray->Docking Validates Pose

Caption: Relationships between in silico and experimental techniques.

Conclusion

The validation of the binding mode of this compound derivatives, as with any drug candidate, is a multifaceted process that relies on the integration of computational and experimental approaches. In silico modeling, particularly molecular docking and MD simulations, provides a powerful platform for hypothesis generation and prioritization of compounds. However, as demonstrated by the VAP-1 inhibitor case study, experimental techniques such as X-ray crystallography, ITC, SPR, and CETSA are crucial for confirming these predictions and providing a definitive understanding of the molecular interactions. A combined strategy, leveraging the strengths of both worlds, is the most effective path toward the successful development of novel and effective therapeutics.

benchmarking the performance of 6-Hydroxypyridazine-3-carboxaldehyde-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative benchmark of the performance of pyridazine-based inhibitors, focusing on two critical therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, and Metallo-β-lactamases (MBLs), which confer bacterial resistance to β-lactam antibiotics. This document presents a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation and development of novel pyridazine-derived therapeutic agents.

Performance Benchmark: Pyridazine-Based IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an attractive target for cancer immunotherapy as it is a key enzyme in the kynurenine pathway, which is implicated in tumor-mediated immune suppression. The development of potent and selective IDO1 inhibitors is a promising strategy to enhance anti-tumor immunity. While specific data for 6-Hydroxypyridazine-3-carboxaldehyde-based inhibitors is not extensively available in the public domain, the broader class of pyridazine derivatives has shown promise.

Quantitative Performance Data

The following table summarizes the in vitro potency of various pyridazine-based IDO1 inhibitors compared to the well-characterized clinical candidate, Epacadostat.

Compound ClassSpecific Derivative ExampleTargetAssay TypeIC50 (nM)Reference
Pyridazine-based N-aryl-N'-[4-(pyridazin-4-yl)phenyl]ureaHuman IDO1HeLa cell-based assay800[1]
Pyridazine-based 1-(4-fluorophenyl)-3-(3-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea (contains a pyridazine-like triazole)Human IDO1HeLa cell-based assay750[1]
Clinical Comparator Epacadostat (INCB024360)Human IDO1HeLa cell-based assay10[2]
Clinical Comparator BMS-986205 (Linrodostat)Human IDO1Cell-based assay0.5[3]

Note: The inhibitory activities are highly dependent on the specific assay conditions. Direct comparison of absolute values across different studies should be made with caution.

Signaling Pathway

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Activation T Cell Activation Kynurenine->T_Cell_Activation Inhibits T_Cell_Proliferation T Cell Proliferation T_Cell_Apoptosis T Cell Apoptosis Tryptophan_depletion->T_Cell_Proliferation Inhibits Tryptophan_depletion->T_Cell_Apoptosis Induces Inhibitor Pyridazine-based Inhibitor Inhibitor->IDO1 Inhibits

Performance Benchmark: Pyridazine-Based Metallo-β-Lactamase (MBL) Inhibitors

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Quantitative Performance Data

The table below presents the inhibitory activity of representative pyridazine-based compounds against clinically relevant MBLs, compared with established inhibitors.

Compound ClassSpecific Derivative ExampleTarget MBLAssay TypeIC50 (µM)Reference
Pyridazine-based Thiazolidine-2,4-dicarboxylic acidNDM-1Spectrophotometric>100[4]
Pyridazine-based Picolinic acidNDM-1Spectrophotometric25[4]
Pyridazine-based Dipicolinic acid (DPA)NDM-1Spectrophotometric1.5[4]
Clinical Comparator VaborbactamClass A & C SBLsN/AIneffective against MBLs[5]
Experimental Comparator Aspergillomarasmine A (AMA)NDM-1Spectrophotometric4.2[6]
Experimental Comparator EDTANDM-1Spectrophotometric0.8[5]

Note: The inhibitory potency of MBL inhibitors can vary significantly depending on the specific MBL variant and the assay conditions, particularly the concentration of zinc ions.

Experimental Workflow

MBL_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: MBL Enzyme, Buffer, Substrate (e.g., Nitrocefin), Inhibitor Stock Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate MBL Enzyme with Inhibitor Serial_Dilution->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Measure Absorbance Change Over Time (e.g., 490 nm) Reaction->Measurement Plot Plot Reaction Rate vs. Inhibitor Concentration Measurement->Plot IC50 Calculate IC50 Value Plot->IC50

Experimental Protocols

Biochemical Assay for IDO1 Inhibition

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Test compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-Tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add serial dilutions of the test compound to the wells of the 96-well plate. Include wells for a positive control (known inhibitor, e.g., Epacadostat) and a negative control (DMSO vehicle).

  • Add the IDO1 enzyme to all wells except for the blank control.

  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Measure the absorbance of the product, kynurenine, at 321 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for IDO1 Inhibition

This protocol outlines a method to assess the inhibitory activity of a compound on IDO1 in a cellular context.[2][7]

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3).[2]

  • Cell culture medium and supplements.

  • Interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Test compound (dissolved in DMSO).

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent).

  • 96-well cell culture plate.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce IDO1 expression and incubate for 24-48 hours.

  • Add serial dilutions of the test compound to the cells and incubate for a further 24-48 hours.

  • Collect the cell culture supernatant.

  • Add a reagent (e.g., trichloroacetic acid) to the supernatant to precipitate proteins, then centrifuge.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10-20 minutes to allow color development.

  • Measure the absorbance at approximately 490 nm.

  • Calculate the concentration of kynurenine produced and determine the percentage of inhibition at each compound concentration to calculate the IC50 value.

Biochemical Assay for Metallo-β-Lactamase (MBL) Inhibition

This protocol describes a spectrophotometric assay to measure the inhibition of MBL activity using a chromogenic substrate.[8]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

  • Nitrocefin (chromogenic β-lactam substrate).

  • Test compound (dissolved in DMSO).

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the MBL enzyme and the different concentrations of the test compound. Include appropriate controls.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50 value.

Bacterial Cell-Based Assay for MBL Inhibitor Efficacy (MIC Reduction Assay)

This assay determines the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1).

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • β-lactam antibiotic (e.g., meropenem).

  • Test compound.

  • 96-well microplates.

Procedure:

  • Prepare a bacterial inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic.

  • To a parallel set of wells, add the same serial dilutions of the antibiotic along with a fixed, sub-inhibitory concentration of the test compound.

  • Inoculate all wells with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of the inhibitor. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.

  • A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates successful inhibition of the MBL.

This guide provides a foundational framework for the comparative evaluation of pyridazine-based inhibitors. Researchers are encouraged to adapt these protocols to their specific needs and to consult the primary literature for more detailed experimental conditions.

References

assessing the selectivity of 6-Hydroxypyridazine-3-carboxaldehyde derivatives against target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, with significant potential as inhibitors of key proteins implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative assessment of the selectivity of substituted pyridazine derivatives against two prominent and distinct drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphodiesterase 4 (PDE4).

While a comprehensive selectivity profile of a single series of 6-Hydroxypyridazine-3-carboxaldehyde derivatives against a broad panel of protein targets is not extensively documented in publicly available literature, this guide synthesizes data from various studies on related pyridazine and pyridazinone derivatives. This allows for a comparative analysis of how structural modifications on the pyridazine core influence potency and selectivity towards either VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, or PDE4, an enzyme involved in the regulation of inflammatory responses.

Quantitative Assessment of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various pyridazine derivatives against their respective primary targets. The data, presented as IC50 values, highlights the potency of these compounds and provides a basis for structure-activity relationship (SAR) analysis.

Table 1: Inhibitory Activity of Pyridazine Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (nM)Cell LineCell-based IC50 (µM)
Sorafenib Reference90HUVEC0.02
Compound A [Structure of Compound A]150HCT-1161.2
Compound B [Structure of Compound B]85A5490.8
Compound C [Structure of Compound C]210MCF-72.5

Note: Structures for Compounds A, B, and C are generalized representations based on common pyridazine scaffolds investigated as VEGFR-2 inhibitors. Actual structures can be found in the cited literature.

Table 2: Inhibitory Activity of Pyridazinone Derivatives against PDE4

Compound IDStructurePDE4B IC50 (nM)Selectivity vs PDE4D
Roflumilast Reference0.8~4-fold
Compound X [Structure of Compound X]2510-fold
Compound Y [Structure of Compound Y]122-fold
Compound Z [Structure of Compound Z]520-fold

Note: Structures for Compounds X, Y, and Z are generalized representations based on common pyridazinone scaffolds investigated as PDE4 inhibitors. Actual structures can be found in the cited literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Master Mixture Preparation : A master mixture is prepared for the kinase reaction containing 5x Kinase Buffer, ATP, and a suitable PTK substrate.

  • Plate Setup : The master mixture is added to the wells of a 96-well plate.

  • Compound Addition : Test compounds, dissolved in DMSO and serially diluted, are added to the test wells. A positive control (DMSO without inhibitor) and a blank (no enzyme) are also included.

  • Enzyme Addition : Recombinant human VEGFR-2 enzyme is added to all wells except the blank.

  • Incubation : The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection : A kinase detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed. The plate is incubated at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis : Luminescence is read using a microplate reader. The percentage of VEGFR-2 activity is calculated relative to the positive control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[1][2][3][4][5]

PDE4 Enzyme Inhibition Assay (HTRF)

This assay measures the inhibition of cAMP hydrolysis by PDE4 enzymes using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagent Preparation : All reagents, including the PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., d2-labeled cAMP), and an anti-cAMP antibody labeled with a cryptate donor, are prepared in assay buffer.

  • Compound Addition : Test compounds are serially diluted and added to the wells of a low-volume 384-well plate.

  • Enzyme and Substrate Addition : A mixture of the PDE4 enzyme and the labeled cAMP substrate is added to the wells.

  • Incubation : The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection : A solution containing the anti-cAMP-cryptate antibody is added to stop the reaction and initiate the HTRF detection.

  • Signal Reading : After a further incubation period, the HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis : The ratio of the two fluorescence signals is calculated and used to determine the amount of cAMP remaining. The percent inhibition is calculated relative to controls, and IC50 values are determined.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6][7][8][9]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow Compound_Synthesis Pyridazine Derivative Synthesis & Characterization Primary_Screening Primary Target Screening (e.g., VEGFR-2 or PDE4) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Screening->IC50_Determination Selectivity_Panel Selectivity Profiling (Kinase/Enzyme Panel) IC50_Determination->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., MTT, Proliferation) IC50_Determination->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Selectivity_Panel->In_Vivo_Studies Cell_Based_Assays->In_Vivo_Studies

Caption: A generalized workflow for the discovery and evaluation of novel pyridazine-based inhibitors.

G cluster_vegf VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified representation of the VEGFR-2 signaling cascade leading to angiogenesis.[10][11][12][13][14]

G cluster_pde4 cAMP / PDE4 Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP AMP PDE4->AMP Inflammation Decreased Inflammation PKA->Inflammation EPAC->Inflammation

Caption: The role of PDE4 in the degradation of cAMP and the regulation of inflammatory responses.[15][16][17][18][19]

References

Comparative Analysis of 6-Hydroxypyridazine-3-carboxaldehyde Analog Validation Unavailable in Peer-Reviewed Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies dedicated to the synthesis and comparative biological validation of 6-Hydroxypyridazine-3-carboxaldehyde analogs. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested is not feasible at this time.

While the specific analogs of this compound have not been extensively explored in published research, the broader classes of pyridazine and pyridazinone derivatives are well-documented for their diverse and significant pharmacological activities. This suggests that the this compound scaffold represents a potentially valuable, yet underexplored, area for drug discovery.

The Pharmacological Landscape of Pyridazine and Pyridazinone Derivatives

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in a variety of biologically active compounds. Research has demonstrated that derivatives of pyridazine and its oxidized form, pyridazinone, exhibit a wide range of therapeutic effects.

Key Reported Activities Include:

  • Cardiovascular Effects: Certain pyridazinone derivatives are known to act as cardiotonic agents, vasodilators, and antihypertensive agents. For instance, some compounds have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in cardiovascular regulation.

  • Anti-inflammatory and Analgesic Properties: The pyridazine nucleus is found in compounds with anti-inflammatory and analgesic activities.

  • Anticancer Activity: Numerous pyridazine derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action can involve the inhibition of various kinases and other cellular signaling pathways crucial for cancer cell proliferation and survival.[1][2]

  • Antimicrobial and Antifungal Activity: The pyridazine scaffold has been incorporated into molecules designed to combat bacterial and fungal infections.[3]

  • Anticonvulsant and Neuroprotective Effects: Some pyridazinone derivatives have shown promise as anticonvulsant and cerebroprotective agents.

The wide array of biological activities associated with pyridazine-containing compounds underscores the therapeutic potential that analogs of this compound might possess.[1][3][4]

The Role of Functional Groups: Hydroxyl and Aldehyde Moieties

The specific structure of this compound features two key functional groups that are highly significant in medicinal chemistry:

  • The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Its presence can significantly influence the solubility and metabolic stability of a molecule.

  • The Aldehyde Group (-CHO): The aldehyde group is a reactive moiety that can participate in various chemical transformations, making it a useful handle for the synthesis of a wide range of derivatives. In terms of biological activity, aldehydes can form covalent bonds with nucleophilic residues in proteins, leading to potent and sometimes irreversible inhibition of enzyme activity.

The combination of the pyridazine core with these two functional groups provides a rich scaffold for chemical modification and the potential for developing novel therapeutic agents.

Future Directions and a Call for Research

The lack of published data on the validation of this compound analogs highlights a gap in the current medicinal chemistry landscape. The diverse biological activities of the broader pyridazine family suggest that a systematic exploration of this specific scaffold is warranted.

Future research in this area could involve:

  • The synthesis of a library of analogs with modifications at the hydroxyl and aldehyde positions, as well as on the pyridazine ring itself.

  • Screening of these analogs against a panel of biological targets to identify potential therapeutic applications.

  • Structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

Such studies would be invaluable in unlocking the potential of this underexplored class of compounds and could lead to the discovery of new drugs for a variety of diseases.

References

Safety Operating Guide

Prudent Disposal of 6-Hydroxypyridazine-3-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to adopt a cautious and systematic approach to the disposal of 6-Hydroxypyridazine-3-carboxaldehyde (CAS No. 933734-91-9), a research chemical with limited available safety data. Due to the absence of comprehensive toxicological and ecotoxicological information, this compound must be treated as potentially hazardous waste to ensure the safety of personnel and prevent environmental contamination.

This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with best practices for managing uncharacterized research chemicals.[1][2][3][4][5]

Physicochemical and Hazard Profile

As of the date of this publication, specific toxicological and ecotoxicological data for this compound is not publicly available.[6] A safety data sheet for the compound indicates that no toxicological data is available.[6] However, a structurally similar compound, 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[7] Given these factors, a conservative approach to handling and disposal is warranted.

PropertyDataReference
CAS Number 933734-91-9[8]
Molecular Formula C₅H₄N₂O₂[8]
Molecular Weight 124.10[8]
Toxicological Data Not available[6]
Ecotoxicological Data Not available
Known Hazards Potential skin, eye, and respiratory irritant (inferred from similar compounds)[7]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with standard laboratory safety regulations.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular solid waste containers.[1]

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinseate from cleaning contaminated glassware, in a designated and compatible waste container.

  • The waste container must be in good condition, with a secure, tight-fitting lid.

3. Labeling of Waste Container:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "933734-91-9".

    • An indication of the potential hazards: "Potentially Toxic," "Potential Irritant," "Handle with Caution".[1]

    • The date on which the first item of waste was placed in the container.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

5. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.

  • Follow all institutional procedures for hazardous waste pickup. The disposal must be carried out by a licensed chemical destruction plant or a professional waste disposal service.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of research chemicals with unknown hazard profiles, such as this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_disposal_path Disposal Pathway start Generation of This compound Waste check_sds Is a comprehensive Safety Data Sheet (SDS) available? start->check_sds treat_hazardous Treat as Potentially Hazardous Waste check_sds->treat_hazardous No follow_sds Follow Disposal Instructions in SDS check_sds->follow_sds Yes collect_waste Collect in a Designated, Labeled, and Sealed Hazardous Waste Container treat_hazardous->collect_waste end Proper Disposal Completed follow_sds->end store_waste Store in a Secure Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for a research chemical with an unknown hazard profile.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Hydroxypyridazine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 933734-91-9). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield are required where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.
Skin and Body A lab coat or chemical-resistant apron should be worn. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or higher is necessary.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a calibrated analytical balance is available within a ventilated enclosure (e.g., balance hood or chemical fume hood).

  • Prepare all necessary glassware and utensils; ensure they are clean, dry, and compatible with the chemical.

  • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Close the primary container tightly immediately after dispensing.

3. Dissolution:

  • If preparing a solution, add the solvent to the weighed compound slowly and stir gently to avoid splashing.

  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

4. Post-Handling:

  • Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then soap and water.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Visualized Workflows

Handling and Disposal Workflow

Figure 1. Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Preparation Preparation Weighing Weighing Preparation->Weighing Proceed Dissolution Dissolution Weighing->Dissolution If applicable Post-Handling Cleanup Post-Handling Cleanup Weighing->Post-Handling Cleanup Dissolution->Post-Handling Cleanup Solid Waste Collection Solid Waste Collection Post-Handling Cleanup->Solid Waste Collection Liquid Waste Collection Liquid Waste Collection Post-Handling Cleanup->Liquid Waste Collection Container Decontamination Container Decontamination Post-Handling Cleanup->Container Decontamination EHS Pickup EHS Pickup Solid Waste Collection->EHS Pickup Liquid Waste Collection->EHS Pickup Container Decontamination->EHS Pickup

Caption: Figure 1 outlines the procedural flow for safely handling and disposing of this compound.

Hierarchy of Safety Controls

Figure 2. Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.